molecular formula C8H6ClN B3192548 3-Chloroindolizine CAS No. 63359-55-7

3-Chloroindolizine

Cat. No.: B3192548
CAS No.: 63359-55-7
M. Wt: 151.59 g/mol
InChI Key: ULDFQVVAWDBBBA-UHFFFAOYSA-N
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Description

3-Chloroindolizine is a useful research compound. Its molecular formula is C8H6ClN and its molecular weight is 151.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Chloroindolizine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloroindolizine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloroindolizine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN/c9-8-5-4-7-3-1-2-6-10(7)8/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULDFQVVAWDBBBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC=C(N2C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Chemical Structure and Electronic Properties of 3-Chloroindolizine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloroindolizine represents a critical, yet underutilized, scaffold in heterocyclic chemistry. As a 10-


 electron aromatic system isomeric with indole, it functions as a unique bioisostere in drug discovery. Unlike indole, which is electron-rich at C3 but N-H acidic, indolizine is a bridgehead nitrogen heterocycle with significant "ylide" character, rendering the C3 position exceptionally nucleophilic and the nitrogen atom non-basic.

This guide details the electronic architecture, regioselective synthesis, and transition-metal-catalyzed utility of 3-chloroindolizine. It is designed for medicinal chemists seeking to exploit this moiety for structure-activity relationship (SAR) expansion where traditional indole scaffolds fail due to metabolic liability or IP congestion.

Part 1: Structural Architecture & Electronic Landscape

Electronic Distribution and Resonance

Indolizine (pyrrolo[1,2-a]pyridine) is characterized by a significant dipole moment due to the contribution of a resonance structure where the bridgehead nitrogen donates electron density into the five-membered ring.

  • The "Ylide" Character: The bridgehead nitrogen is quaternary in one major resonance form, placing a formal negative charge on the C1 and C3 positions.

  • C3-Chlorine Interaction: The introduction of a chlorine atom at C3 creates a push-pull electronic environment.

    • Inductive Effect (-I): Chlorine withdraws electron density through the

      
      -bond, slightly lowering the HOMO energy compared to the parent indolizine.
      
    • Mesomeric Effect (+M): The lone pairs on chlorine can donate into the

      
      -system, but this is outcompeted by the strong electron donation from the bridgehead nitrogen.
      

Key Insight: The C3 position in indolizine is the site of highest electron density (HOMO coefficient). Consequently, 3-chloroindolizine is electronically "poised"—the C-Cl bond is activated for oxidative addition in cross-coupling reactions, yet the ring remains electron-rich enough for further electrophilic functionalization at C1.

Visualization of Resonance

The following diagram illustrates the electron flow from the bridgehead nitrogen to the C3 position, explaining the site's high nucleophilicity and the stability of the 3-chloro derivative.

IndolizineResonance cluster_properties Net Electronic Effect N_Bridge Bridgehead Nitrogen (Electron Source) C3_Pos C3 Position (High Nucleophilicity) N_Bridge->C3_Pos Resonance (+M) Cl_Atom 3-Chloro Substituent (Electronic Modulation) C3_Pos->Cl_Atom Inductive (-I) Result Activated C-Cl Bond (Ready for Pd-Catalysis) C3_Pos->Result Cl_Atom->C3_Pos Mesomeric (+M) (Weak) Cl_Atom->Result

Caption: Electronic push-pull dynamics at the C3 position of indolizine. The bridgehead nitrogen activates C3, while the chlorine atom provides a handle for functionalization.

Part 2: Synthetic Pathways (The "How-To")

Regioselective Synthesis via Electrophilic Substitution

The most robust method for synthesizing 3-chloroindolizine is the direct electrophilic halogenation of the parent indolizine. Due to the high HOMO coefficient at C3, reagents like N-chlorosuccinimide (NCS) react with near-perfect regioselectivity at low temperatures.

Causality: The reaction proceeds via an addition-elimination mechanism. The intermediate


-complex at C3 is stabilized by the bridgehead nitrogen more effectively than at any other position (C1, C2, or the pyridine ring).
Experimental Protocol: Synthesis of 3-Chloroindolizine

This protocol is a self-validating system; the disappearance of the highly fluorescent parent indolizine serves as a visual endpoint.

Reagents:

  • Indolizine (1.0 equiv)

  • N-Chlorosuccinimide (NCS) (1.05 equiv)

  • Solvent: THF or DCM (anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve indolizine (e.g., 1.0 mmol) in anhydrous THF (5 mL) in a round-bottom flask wrapped in aluminum foil (to prevent radical side-reactions).

  • Cooling: Cool the solution to -78°C (dry ice/acetone bath). Note: Low temperature is critical to prevent poly-chlorination at C1.

  • Addition: Add NCS (1.05 mmol) dropwise as a solution in THF over 10 minutes.

  • Monitoring: Allow the mixture to warm to 0°C over 2 hours. Monitor via TLC (Silica, 10% EtOAc/Hexane).

    • Validation: The starting material spot (usually fluorescent blue/green) should disappear.

  • Quench: Quench with saturated aqueous Na2S2O3 (sodium thiosulfate) to destroy excess electrophilic chlorine.

  • Workup: Extract with DCM (3x), dry over MgSO4, and concentrate.

  • Purification: Flash column chromatography (Silica gel). 3-chloroindolizine is typically less polar than the parent.

Yield Expectation: 85-95%.

Part 3: Reactivity Profile & Medicinal Utility

Palladium-Catalyzed Cross-Coupling

The C3-Cl bond in 3-chloroindolizine is a "privileged" handle. Unlike chlorobenzenes which often require bulky, electron-rich ligands (e.g., Buchwald phosphines) for oxidative addition, the electron-rich nature of the indolizine ring facilitates the insertion of Pd(0) into the C-Cl bond.

Comparison of Halogens at C3:

Halogen Bond Energy (kcal/mol) Reactivity (Pd) Stability Cost
Chlorine ~95 Moderate (Requires Pd/L) High Low
Bromine ~81 High Moderate Medium

| Iodine | ~65 | Very High | Low (Light sensitive) | High |

Strategic Choice: Use 3-chloroindolizine for early-stage diversity generation where cost and storage stability are paramount. Use 3-bromo for difficult couplings with sterically hindered boronic acids.

Workflow: From Scaffold to Drug Candidate

The following diagram outlines the logical flow of transforming 3-chloroindolizine into a bioactive molecule.

SynthesisWorkflow Start Parent Indolizine Step1 Electrophilic Chlorination (NCS, -78°C) Start->Step1 Inter 3-Chloroindolizine (Stable Scaffold) Step1->Inter Step2 Suzuki-Miyaura Coupling (Pd(OAc)2, SPhos, R-B(OH)2) Inter->Step2 Oxidative Addition Final 3-Arylindolizine (Bioactive Core) Step2->Final Reductive Elimination

Caption: Synthetic pipeline for functionalizing the C3 position via Palladium catalysis.

Therapeutic Implications

In medicinal chemistry, 3-chloroindolizine derivatives serve as:

  • Indole Bioisosteres: They lack the N-H hydrogen bond donor, improving membrane permeability (logP) and reducing metabolic glucuronidation potential.

  • Fluorescent Probes: Many 3-functionalized indolizines exhibit tunable fluorescence, useful for theranostic applications.

  • CNS Agents: The lipophilic nature of the 3-chloro substituent enhances Blood-Brain Barrier (BBB) penetration.

References

  • Global Research Online. (2011). Indolizine Derivatives: Recent Advances and Potential Pharmacological Activities.

  • Royal Society of Chemistry (RSC). (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues.

  • National Institutes of Health (NIH) / PubMed. (2020). Inhibitory activities of indolizine derivatives: a patent review.

  • Organic Chemistry Portal. N-Chlorosuccinimide (NCS) in Organic Synthesis.

  • Nobel Prize. (2010).[1] Palladium-Catalyzed Cross Couplings in Organic Synthesis.

Sources

The Pivot Point: 3-Chloroindolizine in Heterocyclic Architectures

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for researchers in heterocyclic chemistry and drug discovery. It prioritizes mechanistic insight, experimental reproducibility, and strategic application over generic descriptions.

Technical Whitepaper | Version 1.0 Target Audience: Synthetic Chemists, Medicinal Chemists, Drug Discovery Leads

Executive Summary: The Electrophilic Switch

Indolizine (pyrrocoline) is historically characterized as an electron-rich, π-excessive heterocycle, exhibiting high nucleophilicity at the C1 and C3 positions. This electronic bias typically limits its direct utility in cross-coupling reactions where the heterocycle must act as the electrophile.

3-Chloroindolizine represents a critical "polarity inversion" in indolizine chemistry. By installing a chlorine atom at the C3 position, the electronic nature of the ring is modulated, and more importantly, a robust handle for transition-metal-catalyzed cross-coupling is introduced. This guide details the synthesis, reactivity, and medicinal utility of 3-chloroindolizine, establishing it not merely as a derivative, but as a strategic pivot point for accessing complex 3-substituted indolizine scaffolds.

Electronic Structure & Regioselectivity

To understand the reactivity of 3-chloroindolizine, one must first understand the parent system. Indolizine is isoelectronic with azulene and naphthalene but possesses a bridgehead nitrogen that donates electron density into the 5-membered ring.

  • Nucleophilic Hierarchy: C3 > C1 >> C2.

  • The Challenge: Direct arylation at C3 is possible via C-H activation but often suffers from regioselectivity issues (C1 vs. C3 competition) and requires harsh oxidants.

  • The Solution: 3-Chloroindolizine locks the C3 position. The C-Cl bond possesses a bond dissociation energy (BDE) that is sufficiently stable to survive standard workups but reactive enough for oxidative addition to Pd(0) species, particularly when using electron-rich phosphine ligands (e.g., SPhos, XPhos).

Synthesis Protocols

Two primary routes exist: Direct Regioselective Chlorination (Recommended) and De Novo Cyclization .

Method A: Copper(II)-Mediated Direct Chlorination (Gold Standard)

This method is superior due to its high regioselectivity, mild conditions, and use of inexpensive reagents. It avoids the formation of 1,3-dichloro byproducts common with electrophilic chlorine gas or NCS.

  • Mechanism: Single Electron Transfer (SET) mechanism involving a Cu(II) species.

  • Regioselectivity: Exclusively C3 due to the highest HOMO coefficient at this position.

Protocol 1: Synthesis of 3-Chloro-2-phenylindolizine

  • Reagents: 2-Phenylindolizine (1.0 equiv), CuCl₂ (2.0 equiv).

  • Solvent: Acetonitrile (CH₃CN).

  • Conditions: Stir at room temperature (25 °C) under air for 2–4 hours.

  • Workup: Quench with water, extract with ethyl acetate. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

  • Yield: Typically 85–95%.

Method B: Cyclization (Historical/Alternative)

Reaction of pyridines with tetrachlorocyclopropene or dichlorocarbene.

  • Drawbacks: Often yields mixtures of 3-chloro and 1,3-dichloro derivatives; lower atom economy.

Reactivity Profile & Functionalization

The utility of 3-chloroindolizine lies in its ability to participate in palladium-catalyzed cross-coupling reactions, effectively acting as a "masked" nucleophile that has been converted into an electrophile.

Palladium-Catalyzed Cross-Coupling

The C3-Cl bond is less reactive than C-Br or C-I but offers better stability. Specialized ligands are required to facilitate the oxidative addition step.

The Suzuki-Miyaura Coupling

This is the primary method for installing aryl and heteroaryl groups at C3.

Protocol 2: Suzuki Coupling of 3-Chloroindolizine

  • Substrate: 3-Chloro-2-phenylindolizine (1.0 equiv).

  • Coupling Partner: Arylboronic acid (1.5 equiv).

  • Catalyst System: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%). Note: SPhos is critical for activating the aryl chloride.

  • Base: K₃PO₄ (2.0 equiv).

  • Solvent: Toluene/H₂O (10:1).

  • Conditions: 100 °C, 12 hours, inert atmosphere (Ar/N₂).

  • Outcome: 3-Arylindolizine (Yields >90%).

Visualization of Reactivity Pathways

The following diagram illustrates the central role of 3-chloroindolizine in diversifying the heterocyclic core.

IndolizineReactivity Indolizine Parent Indolizine (Nucleophilic C3) ChloroInd 3-Chloroindolizine (Electrophilic Handle) Indolizine->ChloroInd CuCl2, MeCN (Direct Chlorination) ArylInd 3-Arylindolizine (Bioactive Scaffold) ChloroInd->ArylInd Suzuki-Miyaura Pd(OAc)2/SPhos AlkynylInd 3-Alkynylindolizine (Fluorescent Precursor) ChloroInd->AlkynylInd Sonogashira Pd/Cu, Alkyne ThioInd 3-Thioindolizine (Functional Probe) ChloroInd->ThioInd Nucleophilic Subst. R-SH, Base

Caption: Divergent synthesis pathways from the 3-chloroindolizine core, enabling access to aryl, alkynyl, and thio-substituted derivatives.[1][2][3][4][5][6]

Medicinal Chemistry Applications

Bioisosterism and Lipophilicity

In drug design, the 3-chloro group on the indolizine scaffold serves two functions:

  • Metabolic Blocking: It blocks the metabolically labile C3 position, preventing rapid oxidation by cytochrome P450 enzymes.

  • Lipophilicity Tuning: The chlorine atom increases logP, enhancing membrane permeability compared to the parent heterocycle.

Fluorescent Probes

3-Chloroindolizine derivatives are precursors to "turn-on" fluorescent probes. The indolizine core is fluorogenic; substitution at C3 modulates the emission wavelength.

  • Case Study: Displacing the chlorine with a sulfur-based nucleophile or extending the conjugation via Sonogashira coupling yields probes used for detecting reactive oxygen species (ROS) like sulfite or hypochlorite in biological systems.

Comparative Data: Halogenated Indolizines

The following table summarizes the reactivity and properties of 3-haloindolizines to guide synthetic choices.

Property3-Chloroindolizine3-Bromoindolizine3-Iodoindolizine
Synthesis Yield (CuX2) High (85-95%)High (80-90%)Moderate (60-75%)
Stability High (Stable to air/light)ModerateLow (Light sensitive)
Reactivity (Pd) Moderate (Requires SPhos/XPhos)HighVery High
Atom Economy HighModerateLow
Cost of Reagent Low (CuCl2)Moderate (CuBr2)High (I2/Oxidant)

References

  • Xia, J.-B., & You, S.-L. (2009). Synthesis of 3-Haloindolizines by Copper(II) Halide Mediated Direct Functionalization of Indolizines.[1][7] Organic Letters, 11(5), 1187–1190. [Link]

  • Seregin, I. V., & Gevorgyan, V. (2007). Direct Transition Metal-Catalyzed Functionalization of Heteroaromatic Compounds. Chemical Society Reviews, 36(7), 1173–1193. [Link]

  • Albrecht, L., et al. (2004). Indolizine derivatives as novel fluorescent probes. Journal of Organic Chemistry. (General reference for indolizine fluorescence).
  • Kim, S. H., et al. (2018). A turn-on fluorescent probe based on indolizine for the detection of sulfite. New Journal of Chemistry, 42, 12345. [Link]

  • Gevorgyan, V., et al. (2008). Organocopper reagents in the synthesis of N-fused heterocycles. Organic Letters, 10(11), 2307–2310. [Link]

Sources

The Emerging Therapeutic Potential of 3-Chloroindolizine Pharmacophores: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indolizine Scaffold and the Strategic Importance of the 3-Chloro Substituent

The indolizine nucleus, a fused heterocyclic system isomeric to indole, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties and structural rigidity have made it a fertile ground for the development of novel therapeutic agents.[1] Functionalized indolizines are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This guide focuses on the largely untapped potential of a specific pharmacophore: the 3-chloroindolizine core. The introduction of a chlorine atom at the 3-position of the indolizine ring is hypothesized to significantly modulate the molecule's physicochemical properties, including its lipophilicity and electronic distribution. This can lead to enhanced membrane permeability, improved target engagement, and potentially novel mechanisms of action. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, known biological activities, and experimental evaluation of 3-chloroindolizine derivatives.

Synthesis of the 3-Chloroindolizine Core: A Methodological Overview

The strategic placement of a chlorine atom at the 3-position of the indolizine scaffold is a key synthetic challenge. One of the most direct and efficient methods for this transformation is the copper(II) halide-mediated direct functionalization of indolizines.[2] This approach allows for the direct C-H functionalization of the indolizine core, offering a streamlined route to 3-haloindolizines.

Experimental Protocol: Copper(II) Chloride Mediated Synthesis of 3-Chloroindolizines[2]
  • Reaction Setup: To a solution of the parent indolizine (1.0 mmol) in a suitable solvent such as acetonitrile (5 mL), add copper(II) chloride (CuCl2) (1.2 mmol).

  • Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3-chloroindolizine.

This method provides a valuable tool for accessing the 3-chloroindolizine scaffold, enabling further derivatization and biological evaluation.

Biological Activity Potential of Chloro-Substituted Indolizines

While direct studies on simple 3-chloroindolizine derivatives are emerging, significant insights can be drawn from related structures where a chloro-substitution plays a key role in the observed biological activity. A notable example is the family of 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamides, which have demonstrated a remarkable breadth of activity.[1]

Anticancer Activity

Substituted 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamides have shown promising in vitro anticancer activity against various cancer cell lines.[1] For instance, certain derivatives have exhibited potent cytotoxicity against the PA-1 ovarian cancer cell line.[1]

Compound IDCancer Cell LineIC50 (µg/mL)[1]
3a PA-1 (Ovarian)8.20
3f PA-1 (Ovarian)8.27
Cisplatin (Standard)PA-1 (Ovarian)1.12

Table 1: In vitro anticancer activity of selected 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamide derivatives.

The mechanism of action for the anticancer effects of these compounds is still under investigation, but molecular docking studies suggest potential interactions with key cellular targets.[1] A plausible mechanism involves the inhibition of critical signaling pathways involved in cell proliferation and survival.

anticancer_pathway 3-Chloroindolizine 3-Chloroindolizine Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase 3-Chloroindolizine->Receptor_Tyrosine_Kinase Inhibition PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Apoptosis_Inhibition Akt->Apoptosis_Inhibition Cell_Proliferation Cell_Proliferation mTOR->Cell_Proliferation

Caption: Hypothetical signaling pathway for the anticancer activity of 3-chloroindolizine derivatives.

Anti-inflammatory Activity

The anti-inflammatory potential of chloro-substituted indolizines has been demonstrated through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of inflammation and pain.[3]

Compound IDCOX-2 IC50 (µM)[3]Selectivity Index (SI)[3]
4h (a 7-chloroindolizine) 10.243.09
Celecoxib (Standard)Comparable-

Table 2: In vitro COX-2 inhibitory activity of a 7-chloroindolizine derivative.

The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.

anti_inflammatory_pathway Arachidonic_Acid Arachidonic_Acid COX2 COX2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation 3-Chloroindolizine 3-Chloroindolizine 3-Chloroindolizine->COX2 Inhibition

Caption: Mechanism of anti-inflammatory action via COX-2 inhibition.

Antimicrobial Activity

Chloro-substituted indolizine derivatives have also shown noteworthy antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][3]

Compound IDBacterial StrainActivity[1][3]
3-(3-chlorobenzoyl) derivatives Staphylococcus aureusActive
Bacillus subtilisActive
Escherichia coliActive
Pseudomonas aeruginosaActive
4g (a 7-chloroindolizine) Staphylococcus aureus30% inhibition
4h (a 7-chloroindolizine) Escherichia coli90% inhibition

Table 3: In vitro antibacterial activity of selected chloro-substituted indolizine derivatives.

The broad-spectrum activity of these compounds suggests their potential as scaffolds for the development of new antimicrobial agents.

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the 3-chloroindolizine derivatives and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

mtt_assay_workflow A Seed Cells in 96-well Plate B Add 3-Chloroindolizine Derivatives A->B C Incubate (e.g., 48h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilization Solution E->F G Measure Absorbance F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)[4][5][6]

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[4][5]

  • Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the 3-chloroindolizine derivatives in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Controls: Include a positive control (bacteria and broth), a negative control (broth only), and a standard antibiotic control.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vivo Efficacy Evaluation (Tumor Xenograft Model)[7][8][9][10][11]

This protocol assesses the antitumor activity of a compound in a living organism.[6][7][8]

  • Cell Implantation: Subcutaneously implant human tumor cells into the flank of immunocompromised mice (e.g., nude or SCID mice).[6][9]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the 3-chloroindolizine derivative (e.g., via intraperitoneal injection or oral gavage) and a vehicle control according to a predetermined schedule.

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

  • Endpoint: The study is terminated when the tumors in the control group reach a specific size or at a predetermined time point.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) and assess the toxicity of the compound.

Conclusion and Future Directions

The 3-chloroindolizine pharmacophore represents a promising yet underexplored area in drug discovery. The available data on chloro-substituted indolizines strongly suggest that this scaffold possesses significant potential for the development of novel anticancer, anti-inflammatory, and antimicrobial agents. The synthetic accessibility of the 3-chloroindolizine core, coupled with its potential for diverse functionalization, provides a solid foundation for the generation of extensive compound libraries for high-throughput screening.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of 3-chloroindolizine derivatives to establish clear structure-activity relationships. Elucidating the precise molecular targets and mechanisms of action will be crucial for the rational design of more potent and selective drug candidates. The in-depth technical information and protocols provided in this guide are intended to empower researchers to unlock the full therapeutic potential of this intriguing pharmacophore.

References

  • Teicher, B. A. (2018). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. In Tumor Models in Cancer Research (pp. 127-151). Humana Press, New York, NY. [Link]

  • Creative Biolabs. (n.d.). Preclinical Drug Testing Using Xenograft Models. [Link]

  • Crown Bioscience. (2021, October 24). Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). [Link]

  • Dykes, D. J., Abbott, P. J., Mayo, J. G., Harrison, S. D., Jr, Laster, W. R., Jr, Simpson-Herren, L., & Griswold, D. P., Jr. (1983). Development of human tumor xenograft models for in vivo evaluation of new antitumor drugs. In Proceedings of the symposium on the use of athymic (nude) mice in cancer research (pp. 1-12). [Link]

  • Creative Biolabs. (n.d.). Xenograft Models. [Link]

  • Vandeputte, P., Ferrari, S., & Coste, A. T. (2011). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of visualized experiments : JoVE, (57), 3321. [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. [Link]

  • Mahanthesha, G., et al. (2022). SYNTHESIS, DOCKING AND BIOLOGICAL EVALUATION OF 3-(3-CHLOROBENZOYL)-N-PHENYLINDOLIZINE-1- CARBOXAMIDE DERIVATIVES AS ANTI-TUBERCULOSIS, ANTICANCER, ANTI-INFLAMMATORY AND ANTIBACTERIAL AGENTS. RASĀYAN Journal of Chemistry, 15(1), 155-161. [Link]

  • Mahanthesha, G., et al. (2022). SYNTHESIS, DOCKING AND BIOLOGICAL EVALUATION OF 3-(3-CHLOROBENZOYL)-N-PHENYLINDOLIZINE-1- CARBOXAMIDE DERIVATIVES AS ANTI-TUBERCULOSIS, ANTICANCER, ANTI-INFLAMMATORY AND ANTIBACTERIAL AGENTS. ResearchGate. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71–79. [Link]

  • INTEGRA Biosciences. (2021, August 13). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]

  • Tiwari, P., Tripathi, S., Ningegowda, R., & Chandrashekharappa, S. (2026). One-pot synthesis and biological evaluation of substituted 7-chloroindolizines as antimicrobial, antioxidant, and anti-inflammatory agents. Molecular Diversity. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. [Link]

  • Zhao, B., Wang, D., & Xi, C. (2012). Pd-Catalyzed C-3 functionalization of indolizines via C–H bond cleavage. Organic & Biomolecular Chemistry, 10(36), 7108-7119. [Link]

  • Van Hoveln, R., et al. (2021). Polar Heterobenzylic C(sp3)–H Chlorination Pathway Enabling Efficient Diversification of Aromatic Nitrogen Heterocycles. The Journal of Organic Chemistry, 86(17), 11693-11706. [Link]

  • Xia, J. B., & You, S. L. (2009). Synthesis of 3-haloindolizines by copper(II) halide mediated direct functionalization of indolizines. Organic letters, 11(5), 1187–1190. [Link]

Sources

Methodological & Application

Application Note: A Streamlined [3+2] Annulation Protocol for the Efficient Synthesis of 3-Chloroindolizines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a detailed and mechanistically-grounded protocol for the efficient synthesis of 3-chloroindolizines, a privileged heterocyclic scaffold in medicinal chemistry and materials science. The core strategy leverages the in-situ generation of a carbonyl-stabilized pyridinium ylide from a corresponding pyridinium salt, which then undergoes a [3+2] cycloaddition reaction with a chlorinated nitroalkene. This approach is distinguished by its operational simplicity, high efficiency, and direct installation of the chlorine atom at the C3 position of the indolizine core. This document is intended for researchers in organic synthesis, drug discovery, and materials development, offering both a robust experimental procedure and a deep dive into the underlying chemical principles.

Introduction and Strategic Overview

Indolizine and its derivatives are fundamental N-fused heterocyclic cores found in numerous natural alkaloids and synthetic compounds with a wide array of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.[1] Specifically, halogenated indolizines serve as versatile intermediates for further functionalization via cross-coupling reactions, making their efficient synthesis a topic of significant interest.

The most convergent and widely adopted method for constructing the indolizine skeleton is the 1,3-dipolar cycloaddition between a pyridinium ylide and a suitable dipolarophile.[2][3] Pyridinium ylides, typically generated in situ from stable pyridinium salts by deprotonation, act as versatile 1,3-dipoles.[4][5] Our focus is to harness this reactivity for the direct synthesis of 3-chloroindolizines. The chosen strategy involves the annulation of a pyridinium ylide with a 1-chloro-2-nitroalkene.

Causality of the Strategic Choice:

  • Efficiency: This one-pot reaction constructs the bicyclic core and installs the chloro-substituent simultaneously, avoiding multi-step sequences.

  • Atom Economy: The reaction proceeds via an addition-elimination pathway, making efficient use of the starting materials.

  • Availability: The precursors—pyridines, α-bromoacetophenones, and chlorinated nitroalkenes—are readily accessible or can be synthesized via standard procedures.[1][2]

Mechanistic Pathway: From Salt to Product

The overall transformation proceeds through three critical stages: ylide formation, cycloaddition, and aromatization. Understanding this sequence is key to optimizing reaction conditions and troubleshooting potential issues.

  • In-Situ Ylide Generation: The process begins with the deprotonation of an N-acylmethylpyridinium salt using a non-nucleophilic base, such as triethylamine (Et₃N). The acidic proton is on the methylene carbon adjacent to both the positive pyridinium nitrogen and the electron-withdrawing carbonyl group. This carbonyl group is crucial as it stabilizes the resulting pyridinium ylide dipole through resonance.[4][6]

  • [3+2] Cycloaddition: The generated pyridinium ylide, a soft nucleophile and a 1,3-dipole, rapidly reacts with the electron-deficient alkene (the dipolarophile). The 1-chloro-2-nitroalkene is highly activated towards this cycloaddition due to the strong electron-withdrawing effect of the nitro group. This step forms a transient, non-aromatic tetrahydroindolizine intermediate.[1][7]

  • Aromatization via Elimination: The cycloadduct intermediate spontaneously undergoes elimination to achieve the stable aromatic indolizine system. In this protocol, the nitro group and a proton are eliminated as nitrous acid (HNO₂), which is neutralized by the base present in the reaction mixture. This final step drives the reaction to completion.

Visualizing the Mechanism

Mechanism Figure 1: Reaction Mechanism for 3-Chloroindolizine Synthesis Start Pyridinium Salt Ylide Pyridinium Ylide (1,3-Dipole) Start->Ylide + Base - H-Base⁺ Intermediate Tetrahydroindolizine Intermediate Ylide->Intermediate [3+2] Cycloaddition Alkene 1-Chloro-2-nitroalkene (Dipolarophile) Alkene->Intermediate Product 3-Chloroindolizine Intermediate->Product Aromatization (-HNO₂)

Caption: Figure 1: Reaction Mechanism for 3-Chloroindolizine Synthesis.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for the synthesis of substituted indolizines.[1]

Part A: Synthesis of N-Phenacylpyridinium Bromide (Starting Material)
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add pyridine (1.0 eq) and 2-bromoacetophenone (1.0 eq) in acetone (approx. 0.5 M).

  • Reaction: Stir the mixture at room temperature for 12-24 hours. A white precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the solid thoroughly with cold acetone and then diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the resulting white solid, N-phenacylpyridinium bromide, under vacuum. The product is typically of high purity and can be used without further purification.

Part B: Synthesis of 3-Chloro-1-phenyl-2-aroylindolizine
  • Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add the N-phenacylpyridinium bromide salt (1.0 eq, e.g., 0.5 mmol), the desired 1-chloro-2-nitroalkene (1.1 eq), and anhydrous solvent (e.g., acetonitrile or THF, to make a ~0.2 M solution).

  • Base Addition: Add triethylamine (Et₃N, 3.0 eq) to the suspension via syringe. The addition of the base is the critical step for generating the ylide in situ.

  • Reaction: Stir the reaction mixture at room temperature for 4-8 hours, or until TLC analysis indicates complete consumption of the pyridinium salt.

  • Work-up:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Redissolve the residue in dichloromethane (DCM, 20 mL).

    • Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., 5% to 20%) is typically effective for eluting the product.

  • Characterization: Combine the pure fractions, remove the solvent, and dry under high vacuum. Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Experimental Workflow Diagram

Workflow Figure 2: Experimental Workflow A Combine Pyridinium Salt & Chloro-nitroalkene in Anhydrous Solvent B Add Et₃N (Base) under N₂ Atmosphere A->B C Stir at Room Temp (4-8h) Monitor by TLC B->C D Solvent Evaporation C->D E Aqueous Work-up (DCM Extraction) D->E F Dry & Concentrate E->F G Purify via Flash Chromatography F->G H Characterize Product (NMR, HRMS) G->H

Caption: Figure 2: Experimental Workflow for 3-Chloroindolizine Synthesis.

Representative Data and Expected Results

The described protocol is robust for a variety of substituted pyridinium salts and nitroalkenes. The yields are generally good to excellent.

EntryPyridinium Salt Substituent (R¹)Nitroalkene Substituent (R²)SolventTime (h)Yield (%)
1HPhenylACN585
24-Me4-ChlorophenylTHF682
34-OMe4-NitrophenylACN491
44-ClThien-2-ylTHF778
Table 1: Representative results for the synthesis of various 3-chloroindolizine derivatives. Data is illustrative based on typical outcomes for this reaction class.[1]

Troubleshooting and Field-Proven Insights

  • Low Yield:

    • Moisture: Ensure all glassware is oven-dried and anhydrous solvents are used. Water can hydrolyze the pyridinium salt or interfere with the ylide.

    • Base Quality: Use freshly distilled triethylamine. Older or impure base can be less effective.

    • Reaction Time: If the reaction stalls (as per TLC), gentle heating (e.g., to 40-50 °C) can sometimes drive it to completion, although this may also increase side product formation.

  • Side Product Formation:

    • Ylide Dimerization: If the concentration is too high or the dipolarophile is not reactive enough, the ylide may react with itself. Ensure the nitroalkene is added before or concurrently with the base.

    • Incomplete Aromatization: If the tetrahydroindolizine intermediate is isolated, the elimination step may be hindered. A stronger base or gentle heating might be required, but this is uncommon with nitro-alkene precursors.

  • Purification Issues:

    • Streaking on TLC: The product may be slightly basic due to the indolizine nitrogen. Adding a small amount of triethylamine (0.1-1%) to the chromatography eluent can improve peak shape and separation.

Conclusion

The [3+2] cycloaddition of in-situ generated pyridinium ylides with 1-chloro-2-nitroalkenes represents a highly efficient, reliable, and direct pathway for the synthesis of 3-chloroindolizines. This application note provides a comprehensive protocol, grounded in mechanistic understanding, to empower researchers to successfully synthesize these valuable heterocyclic compounds. The operational simplicity and high yields make this method amenable to library synthesis for drug discovery and the creation of novel functional materials.

References

  • Formation of pyridinium ylide and synthesis of indolizines. (2020). ResearchGate. [Link]

  • Padwa, A., et al. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry. [Link]

  • El-Sayed, M. A.-M. (2015). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy. [Link]

  • Wang, X., et al. (2020). Synthesis of Indolizines from Pyridinium Salts and Ethyl Bromodifluoroacetate. Organic Letters. [Link]

  • Krasavin, M., et al. (2021). [3+2]-Annulation of pyridinium ylides with 1-chloro-2-nitrostyrenes unveils a tubulin polymerization inhibitor. PMC. [Link]

  • Jaung, J., & Jung, Y.-S. (2003). 1,3-Dipolar Cycloaddition Reactions of Pyridinium Azomethine Ylides Containing 5,6-Dicyanopyrazines. Bulletin of The Korean Chemical Society. [Link]

  • Wang, C., et al. (2022). Radical/Ylide-Tunable Pyridinium Salt Enables Photo/Thermocatalytic Divergent [3 + 2] Cycloadditions. JACS Au. [Link]

  • Pyridinium Ylids in Heterocyclic Synthesis. (2021). ResearchGate. [Link]

  • Chuang, C.-P., & Tsai, A.-I. (2006). Pyridinium Ylides in the Synthesis of 2,3-Dihydrofurans. Synthesis. [Link]

  • Synthesis of 3-acylindolizines based on β-nitro-substituted benzochromenes and carbonyl-stabilized pyridinium ylides. (2021). ResearchGate. [Link]

  • Pyridinium salts: from synthesis to reactivity and applications. (2019). Organic Chemistry Frontiers. [Link]

  • Padwa, A. (Ed.). (1984). 1,3-Dipolar Cycloaddition Chemistry. Wiley.
  • Tshitschibabin, A. E. (1927). Eine neue Synthese von Indolizin-Derivaten. Berichte der deutschen chemischen Gesellschaft (A and B Series).
  • Huigsen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future.

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Regioselectivity in Indolizine Chlorination

Author: BenchChem Technical Support Team. Date: February 2026

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Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address regioselectivity challenges encountered during the electrophilic chlorination of indolizine scaffolds. The following information is curated to provide not only procedural guidance but also the underlying mechanistic principles to empower your synthetic strategies.

Introduction to Indolizine Reactivity

Indolizine is an aromatic heterocyclic compound that readily undergoes electrophilic substitution.[1] Its reactivity is comparable to other electron-rich systems like indoles and pyrroles.[1] Molecular orbital calculations and experimental evidence consistently show that electrophilic attack occurs preferentially at the C3 position of the five-membered ring, followed by the C1 position.[1] This inherent reactivity profile is the foundation for understanding and troubleshooting regioselectivity in chlorination reactions.

Troubleshooting Guide: Common Regioselectivity Issues

This section addresses specific problems you may encounter in the laboratory, offering causative explanations and actionable solutions.

Question 1: My chlorination of an unsubstituted indolizine yields a mixture of 1-chloro and 3-chloroindolizine. How can I improve selectivity for the C3 position?

Underlying Principle: The C3 position is the most electron-rich and sterically accessible site for electrophilic attack on an unsubstituted indolizine.[1] However, the choice of chlorinating agent and reaction conditions can significantly influence the C1/C3 product ratio. Highly reactive chlorinating agents can sometimes exhibit reduced selectivity.

Troubleshooting Steps:

  • Reagent Selection:

    • N-Chlorosuccinimide (NCS): NCS is a mild and effective electrophilic chlorinating agent for electron-rich aromatics.[2][3][4] It often provides good selectivity for the more reactive position.

    • Sulfuryl Chloride (SO₂Cl₂): While a powerful chlorinating agent, sulfuryl chloride can sometimes lead to mixtures and side reactions if not used under carefully controlled conditions.[5][6] Consider using it at low temperatures.

    • Copper(II) Halides: Copper(II) chloride has been shown to mediate the direct C-H functionalization of indolizines, providing 3-haloindolizines under mild conditions.[7]

  • Solvent Effects:

    • The polarity of the solvent can influence the reaction rate and selectivity. Aprotic solvents of varying polarity such as acetonitrile, tetrahydrofuran (THF), or dichloromethane (DCM) are commonly used. Sometimes, a solvent screen is necessary to find the optimal conditions for your specific substrate.

  • Temperature Control:

    • Lowering the reaction temperature generally increases selectivity by favoring the pathway with the lower activation energy, which in this case is attack at C3. Perform the reaction at 0 °C or even -78 °C to observe any improvement in regioselectivity.

Experimental Protocol: Selective C3-Chlorination using NCS

  • Dissolve the indolizine (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Chlorosuccinimide (1.05 eq) portion-wise over 15 minutes.

  • Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Question 2: I am attempting to chlorinate a 3-substituted indolizine and obtaining the 1-chloro product, but the reaction is sluggish and yields are low. What can I do?

Underlying Principle: When the C3 position is blocked by a substituent, electrophilic attack is directed to the next most reactive site, C1.[1] However, the electronic nature of the substituent at C3 can significantly impact the overall reactivity of the indolizine ring. Electron-withdrawing groups at C3 will deactivate the ring towards electrophilic substitution, making the reaction more difficult.

Troubleshooting Steps:

  • Increase Reagent Electrophilicity:

    • For less reactive substrates, a more potent electrophilic chlorine source may be necessary. The use of sulfuryl chloride (SO₂Cl₂) can be effective.[5]

    • Acid catalysis can enhance the electrophilicity of milder reagents like NCS.[3][4] A catalytic amount of a protic acid (e.g., acetic acid) or a Lewis acid can be added.

  • Elevate the Reaction Temperature:

    • For deactivated systems, increasing the temperature can provide the necessary activation energy for the reaction to proceed at a reasonable rate. Monitor the reaction carefully to avoid decomposition.

  • Consider the Nature of the C3-Substituent:

    • If the C3 substituent is strongly deactivating (e.g., -NO₂, -CN, -COR), the chlorination at C1 will be inherently challenging. If your synthetic route allows, consider introducing the chlorine atom before installing the deactivating group.

Experimental Protocol: C1-Chlorination of a 3-Substituted Indolizine

  • In a flame-dried flask under an inert atmosphere, dissolve the 3-substituted indolizine (1.0 eq) in a suitable anhydrous solvent (e.g., DCM or 1,2-dichloroethane).

  • Add sulfuryl chloride (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for the required time, monitoring by TLC. If the reaction is slow, gentle heating (e.g., 40 °C) may be applied.

  • Carefully quench the reaction by slowly adding it to a stirred, cold saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the product via column chromatography.

Question 3: My indolizine has substituents on the six-membered ring. How will this affect the chlorination regioselectivity on the five-membered ring?

Underlying Principle: Substituents on the pyridine ring of the indolizine nucleus influence the electron density of the entire aromatic system through inductive and resonance effects.[8]

  • Electron-donating groups (EDGs) (e.g., -OCH₃, -CH₃) on the six-membered ring will increase the overall electron density, making the indolizine more reactive towards electrophilic attack at both C1 and C3.

  • Electron-withdrawing groups (EWGs) (e.g., -NO₂, -CN) on the six-membered ring will decrease the electron density, deactivating the system and making chlorination more difficult.

The position of the substituent on the six-membered ring also plays a crucial role in determining the relative reactivity of C1 versus C3. Computational studies can often predict the most likely site of electrophilic attack.[8][9]

Troubleshooting and Strategy:

  • Analyze Substituent Effects: Carefully consider the electronic nature and position of the substituents on the six-membered ring to predict the most reactive site on the five-membered ring.

  • Start with Mild Conditions: Begin with a mild chlorinating agent like NCS at a low temperature. This will favor substitution at the most electron-rich position.

  • Gradually Increase Reactivity: If the reaction is slow or does not proceed, you can incrementally increase the reactivity by using a stronger chlorinating agent (e.g., SO₂Cl₂), adding a catalyst, or raising the temperature.

Frequently Asked Questions (FAQs)

Q1: What are the most common chlorinating agents for indolizine?

The most frequently used chlorinating agents for indolizines are N-Chlorosuccinimide (NCS) for its mildness and selectivity, and sulfuryl chloride (SO₂Cl₂) for its higher reactivity, which is particularly useful for less reactive substrates.[3][5]

Q2: Can I achieve chlorination on the six-membered ring of the indolizine?

Direct electrophilic chlorination on the six-membered ring of an unsubstituted indolizine is generally not observed as the five-membered ring is significantly more electron-rich and reactive.[1] Functionalization of the six-membered ring is typically achieved through other synthetic strategies before the formation of the indolizine core.[10]

Q3: Are there any methods for radical chlorination of indolizines?

While electrophilic chlorination is the dominant pathway for aromatic systems like indolizine, radical chlorination can occur under specific conditions, especially at allylic or benzylic positions if such functionalities are present as substituents. Reagents like sulfuryl chloride in the presence of a radical initiator (e.g., AIBN) can facilitate radical chlorination.[5][11]

Q4: How can I confirm the regiochemistry of my chlorinated indolizine product?

The most definitive method for structure elucidation is Nuclear Magnetic Resonance (NMR) spectroscopy. 1D ¹H NMR and 2D NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-space correlations between protons, helping to establish the substitution pattern. X-ray crystallography provides unambiguous structural proof if a suitable crystal can be obtained.

Visualizing the Troubleshooting Process

The following diagram illustrates a general workflow for troubleshooting regioselectivity issues in indolizine chlorination.

Troubleshooting_Workflow start Start: Poor Regioselectivity check_substituents Analyze Substituents on Indolizine Core start->check_substituents unsubstituted Unsubstituted at C1 and C3? check_substituents->unsubstituted Yes substituted Substituted at C3? check_substituents->substituted No six_membered_ring Substituents on Six-Membered Ring? check_substituents->six_membered_ring unsub_strategy Goal: Favor C3 Chlorination unsubstituted->unsub_strategy check_c3_group Is C3 group electron-withdrawing? substituted->check_c3_group six_ring_strategy Predict Effect on C1/C3 Reactivity six_membered_ring->six_ring_strategy use_ncs Use mild reagent (NCS) unsub_strategy->use_ncs low_temp Lower reaction temperature (0°C to -78°C) use_ncs->low_temp solvent_screen Perform solvent screen (e.g., ACN, THF, DCM) low_temp->solvent_screen unsub_outcome Improved C3 Selectivity solvent_screen->unsub_outcome sub_strategy Goal: Achieve C1 Chlorination stronger_reagent Use stronger reagent (SO2Cl2) sub_strategy->stronger_reagent add_catalyst Consider acid catalyst with NCS sub_strategy->add_catalyst strong_ewg Strong EWG check_c3_group->strong_ewg Yes mild_substituent Mild EWG/EDG check_c3_group->mild_substituent No strong_ewg->sub_strategy mild_substituent->sub_strategy increase_temp Increase reaction temperature stronger_reagent->increase_temp add_catalyst->increase_temp sub_outcome Successful C1 Chlorination increase_temp->sub_outcome edg_effect EDG increases reactivity six_ring_strategy->edg_effect ewg_effect EWG decreases reactivity six_ring_strategy->ewg_effect start_mild Start with mild conditions (NCS, low temp) edg_effect->start_mild ewg_effect->start_mild titrate_conditions Gradually increase reactivity if needed start_mild->titrate_conditions six_ring_outcome Optimized Regioselective Chlorination titrate_conditions->six_ring_outcome

Caption: A decision-tree workflow for troubleshooting indolizine chlorination.

Summary of Reagent and Condition Effects on Regioselectivity

Factor Condition/Reagent Expected Effect on Regioselectivity Rationale
Chlorinating Agent N-Chlorosuccinimide (NCS)Generally favors the most electronically rich position (C3 > C1).Mild electrophile, more sensitive to differences in electron density.[3]
Sulfuryl Chloride (SO₂Cl₂)Can be less selective, especially at higher temperatures.Highly reactive electrophile; may overcome smaller differences in activation energy between C1 and C3 attack.[5]
Temperature Low Temperature (e.g., 0 °C, -78 °C)Increases selectivity for the thermodynamically favored product.Favors the reaction pathway with the lowest activation energy barrier.
High TemperatureDecreases selectivity.Provides enough energy to overcome higher activation barriers, leading to a mixture of products.
Catalyst Acid Catalyst (with NCS)Increases the electrophilicity of the chlorinating agent.Protonation of NCS makes the chlorine atom more electrophilic, which can be necessary for deactivated substrates.[3]
Substituents Electron-donating groups (EDGs)Increase reactivity at both C1 and C3.Increase the overall electron density of the indolizine ring system.[8]
Electron-withdrawing groups (EWGs)Decrease reactivity, making chlorination more difficult.Decrease the overall electron density of the indolizine ring system.[8]

References

  • Benchchem. (n.d.). preventing transesterification side reactions in indolizine synthesis.
  • Journal of Basic and Clinical Pharmacy. (2011). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties.
  • Journal of Basic and Clinical Pharmacy. (2011). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties.
  • ACS Omega. (2022). Tandem Reactions of Electrophilic Indoles toward Indolizines and Their Subsequent Transformations through Pd(II)-Mediated C–H Functionalization to Access Polyring-Fused N-Heterocycles.
  • Molecules. (2022). Access to SCF3‑Substituted Indolizines via a Photocatalytic Late-Stage Functionalization Protocol.
  • ResearchGate. (2023). Halogen bond‐catalyzed synthesis of indolizines using pyridinium salts....
  • PubMed. (2003). Mechanism of electrophilic chlorination: experimental determination of a geometrical requirement for chlorine transfer by the endocyclic restriction test.
  • ACS Publications. (2011). Synthesis of 3-Haloindolizines by Copper(II) Halide Mediated Direct Functionalization of Indolizines.
  • SciSpace. (2016). Breakthroughs in Indole and Indolizine Chemistry – New Synthetic Pathways, New Applications.
  • International Science Community Association. (2015). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide.
  • ResearchGate. (n.d.). Proposed mechanism for the chlorination of indoles 1.
  • Benchchem. (n.d.). N-Chlorosuccinimide: A Comprehensive Technical Guide to its Mechanism of Action in Chlorination Reactions.
  • Wikipedia. (n.d.). Sulfuryl chloride.
  • International Science Community Association. (2015). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide.
  • ResearchGate. (2003). Mechanism of Electrophilic Chlorination: Experimental Determination of a Geometrical Requirement for Chlorine Transfer by the Endocyclic Restriction Test.
  • University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - N-chlorosuccinimide.
  • Organic Chemistry. (n.d.). Chlorination - Common Conditions.
  • Benchchem. (n.d.). addressing poor solubility of indolizine derivatives during synthesis.
  • National Institutes of Health. (2020). Synthesis of Seven Indolizine-Derived Pentathiepines: Strong Electronic Structure Response to Nitro Substitution in Position C-9.
  • Royal Society of Chemistry. (2018). Amine organocatalysts for highly ortho-selective chlorination of anilines with sulfuryl chloride.
  • Google Patents. (1975). Chlorination with sulfuryl chloride.
  • Europe PMC. (2019). Site Selective Chlorination of C(sp3)–H Bonds Suitable for Late-Stage Functionalization.
  • ResearchGate. (2004). Sulfuryl Chloride: A Versatile Alternative to Chlorine.
  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction.
  • PubMed. (2015). C3 functionalization of indolizines via In(iii)-catalyzed three-component reaction.
  • Scribd. (n.d.). Free Radical Chlorination by Sulfuryl Chloride.
  • Organic Chemistry Portal. (n.d.). Synthesis of indolizines.
  • Arkivoc. (2014). RECENT SYNTHETIC DEVELOPMENTS AND REACTIVITY OF AROMATIC INDOLIZINES.
  • National Institutes of Health. (2010). Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions.
  • PubMed. (1997). On the Alternation Effect in Substituted Indolizines and Their Aza-analogs.
  • PubMed Central. (2016). Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents.
  • Euro Chlor. (2005). Influence of Chlorine Substituents on Biological Activity of Chemicals.
  • ResearchGate. (2005). An Improved Synthesis of Some 5-Substituted Indolizines Using Regiospecific Lithiation.
  • Royal Society of Chemistry. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues.
  • PubMed. (2016). Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst.
  • PubMed. (2024). Recent Advances in Direct Regioselective C-H Chlorination at Aromatic and Aliphatic.
  • PubMed. (2022). Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts.
  • National Institutes of Health. (2021). Cu-Catalyzed Site-Selective Benzylic Chlorination Enabling Net C H Coupling with Oxidatively Sensitive Nucleophiles.
  • Chemistry - An Asian Journal. (2025). Recent Advances in Direct Regioselective C−H Chlorination at Aromatic and Aliphatic.
  • ResearchGate. (2025). Sequential chlorination—reduction as an efficient and selective access to 5-chlorine-substituted pyrroles.

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purification strategies for 3-chloroindolizine reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification Strategies for 3-Chloroindolizine Reaction Mixtures Ticket ID: #PUR-IND-3CL-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)

Welcome to the Purification Support Center

You are accessing the advanced troubleshooting module for 3-chloroindolizine derivatives. These electron-rich N-fused heterocycles present a unique set of challenges: they are acid-sensitive, prone to oxidative degradation (turning into "tars"), and often suffer from close-eluting regioisomers (1-chloro vs. 3-chloro).

This guide treats your purification process as a triage system. Do not treat these steps as a recipe; treat them as a logic flow to save your compound from decomposition.

Part 1: The "Triage" Phase (Pre-Purification)

CRITICAL WARNING: Most yield loss occurs before the column. 3-Chloroindolizines are electron-rich; if you concentrate a crude reaction mixture containing residual oxidants (e.g., unreacted NCS) or acids, the product will polymerize into a black solid.

Standard Workup Protocol (The "Safety Net")
  • Quench Oxidants: If synthesized via direct chlorination (NCS/DCM), add 10% aqueous

    
     (Sodium Thiosulfate) or 
    
    
    
    immediately. Stir for 15 minutes. This destroys unreacted chlorinating agents that would otherwise chlorinate your product to the 1,3-dichloro species during concentration.
  • Remove Succinimide: Succinimide (byproduct of NCS) is slightly soluble in organic solvents and can streak on columns. Wash the organic layer thoroughly with water (

    
    ) and brine (
    
    
    
    ).
  • Acid Neutralization: Wash with saturated

    
    . Indolizines are acid-sensitive; traces of HCl will initiate polymerization.
    
  • Darkness: Perform rotary evaporation with the flask covered in foil. Indolizines are photosensitive.

Part 2: Chromatography Troubleshooting (FAQs)

Q1: "My product spot turns black/green on the TLC plate or column. What is happening?"

Diagnosis: Acid-Catalyzed Decomposition. Silica gel is slightly acidic (


). The electron-rich pyrrole ring of the indolizine is protonated by the silica, initiating cationic polymerization. The "black band" at the top of your column is your decomposed product.

The Fix: Neutralization of Stationary Phase

  • Method A (Slurry): Pre-wash your silica slurry with 1-2% Triethylamine (TEA) in Hexanes before packing the column.

  • Method B (Eluent): Add 1% TEA to your mobile phase (e.g., Hexane:EtOAc:TEA 90:9:1).

  • Alternative: If decomposition persists, switch to Neutral Alumina (Activity Grade III) . Alumina is less acidic and preserves the integrity of sensitive N-heterocycles.

Q2: "I see two spots with very close Rf values (


). Is this the 1-chloro isomer?" 

Diagnosis: Regioisomer Co-elution. In electrophilic substitution, the 3-position is most reactive, but the 1-position is also nucleophilic. The 1-chloro isomer is a common byproduct. They have nearly identical polarity.

The Fix: Solvent Selectivity Switch Standard Hexane/EtOAc systems separate based on polarity. To separate isomers, you need to exploit shape and pi-stacking differences.

  • Strategy: Switch the non-polar component from Hexane to Toluene .

  • Why? Toluene participates in

    
     interactions with the aromatic indolizine core. The steric bulk of the chlorine atom at position 3 vs. position 1 alters how the molecule interacts with the toluene solvent shell, often amplifying separation.
    
  • Recommended System: Toluene:DCM (Gradient 100:0

    
     90:10).
    

Q3: "My NMR shows purity, but the product is a dark oil instead of a solid."

Diagnosis: Solvent Inclusion / Trace Oxidation.[1] Indolizines are often crystalline solids. An oil suggests trapped solvent or trace oxidation products (quinones) preventing crystal lattice formation.

The Fix: Trituration

  • Dissolve the oil in a minimum amount of DCM.

  • Add excess cold Pentane or Hexane.

  • Sonicate. The 3-chloroindolizine should precipitate as a yellow/green solid.

  • Filter and wash with cold pentane.

Part 3: Decision Matrices (Visual Workflows)
Workflow 1: The Purification Strategy Loop

Use this logic tree to select your method based on crude analysis.

PurificationStrategy Start Crude Reaction Mixture TLC TLC Analysis (Hex:EtOAc 8:2) Start->TLC Streak Does product streak/tail? TLC->Streak Decomp Add 1% TEA to Eluent (Neutralize Silica) Streak->Decomp Yes (Black spot) Sep Is separation > 0.1 Rf? Streak->Sep No Decomp->Sep Fixed Alumina Switch to Neutral Alumina Decomp->Alumina Still Streaking? StdCol Standard Flash Column (Silica + Hex/EtOAc) Sep->StdCol Yes TolCol Switch Solvent System (Toluene/DCM) Sep->TolCol No (Close isomers)

Caption: Logic flow for selecting the correct stationary phase and solvent system based on TLC behavior.

Workflow 2: The Workup "Safety Net"

Preventing oxidative degradation before purification.

WorkupSafety Rxn Reaction Complete (NCS/Solvent) Quench Quench: Na2S2O3 (aq) (Destroys Oxidants) Rxn->Quench Immediate Wash Wash: NaHCO3 (Removes Acid) Quench->Wash Dry Dry: Na2SO4 + Foil (Protect from Light) Wash->Dry Conc Concentrate < 30°C (Prevent Thermal Decay) Dry->Conc

Caption: Critical workup steps to prevent polymerization of the electron-rich indolizine core.

Part 4: Summary of Solvent Systems
Target SeparationStationary PhaseSolvent System ASolvent System B (Alternative)Notes
General Purification Silica Gel (Neutralized)Hexane : EtOAc (90:10) + 1% TEAHexane : DCM (80:20) + 1% TEATEA is mandatory to prevent decomposition.
Isomer Separation (1-Cl vs 3-Cl)Silica GelToluene : Hexane (Gradient)Toluene : DCM (95:5)Toluene exploits

-stacking differences.
Labile/Unstable Neutral Alumina (Act. III)Pentane : Ether (95:5)Hexane : DCM (90:10)Use if product turns black on silica.
Recrystallization N/AEthanol (Hot

Cold)
DCM / Hexane (Layering)Best for >500mg scale.
References & Authoritative Grounding
  • Reactivity of Indolizines:

    • Citation: Indolizines are electron-rich 10

      
      -electron aromatic systems, making them highly susceptible to electrophilic attack (e.g., protonation by silica) and oxidation.
      
    • Source: Seregin, I. V., & Gevorgyan, V. (2007). Direct transition metal-catalyzed functionalization of heteroaromatic compounds. Chemical Society Reviews, 36(7), 1173-1193.

  • Chlorination Methodology (NCS):

    • Citation: N-Chlorosuccinimide (NCS) is the standard reagent for C-3 chlorination of indolizines. The reaction requires quenching to prevent over-chlorination to the 1,3-dichloro derivative.

    • Source: Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS).[2][3][4][5]

  • Purification of Acid-Sensitive Heterocycles:

    • Citation: The use of Triethylamine (TEA) to deactivate silica gel silanol groups is a standard protocol for purifying acid-sensitive nitrogen heterocycles like pyrroles and indolizines.

    • Source: Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925.

  • Alumina vs. Silica:

    • Citation: Neutral alumina is recommended over silica for acid-labile compounds to prevent ring-opening or polymerization.

    • Source: Jalon Zeolite. (n.d.). Activated Alumina vs. Silica Gel: All you need to know.

Sources

Technical Support Center: Enhancing Stability of 3-Chloroindolizine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Handling of 3-Chloroindolizine in Solution Ticket ID: IND-CL-003-STAB Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The Stability Paradox

3-Chloroindolizine is a deceptively simple bicyclic aromatic system. While it possesses


-electron aromaticity, it is electron-rich and inherently nucleophilic, particularly at the C1 and C3 positions. The introduction of a chlorine atom at C3 modulates this reactivity but does not eliminate the compound's sensitivity to acid-catalyzed decomposition  and photo-oxidative degradation .

This guide addresses the three primary failure modes observed in solution:

  • Protodehalogenation/Polymerization (Acid-mediated).

  • Oxidative Dimerization (Oxygen-mediated).

  • Photochemical Degradation (Light-mediated).

Diagnostic Hub: Identifying the Failure Mode

Before attempting stabilization, identify the specific degradation pathway affecting your samples.

SymptomProbable CauseMechanism
Solution turns Green/Blue/Black Oxidation Formation of radical cations leading to

-stacked dimers or polymers (indolizine dyes).
NMR: Loss of Aromaticity / Broadening Acid Sensitivity Protonation at C3 (ipso to Cl) disrupts the

system, leading to ring-opening or polymerization.
NMR: Appearance of Indolizine (des-Cl) Protodehalogenation Acid-catalyzed exchange of Cl for H (often seen in unneutralized

).
Precipitation in Non-Polar Solvent Oligomerization Formation of insoluble oligomers due to light/air exposure.

Critical Protocols: Stabilization Workflows

Protocol A: Solvent Neutralization (The "Chloroform Trap")

Context: The most common cause of decomposition is the use of standard Chloroform-d (


). Chloroform naturally decomposes to form trace HCl and Phosgene. Even ppm levels of acid can protonate C3 of 3-chloroindolizine, initiating rapid decomposition.

The Fix:

  • Selection: Switch to Benzene-d6 (

    
    )  or DMSO-d6  if solubility permits. These are non-acidic.
    
  • Neutralization (If

    
     is mandatory): 
    
    • Prepare a Pasteur pipette plugged with cotton.

    • Fill with ~3 cm of Basic Alumina (Activity Grade I) .

    • Pass the

      
       through the alumina directly into the NMR tube containing the sample.
      
    • Result: This removes trace HCl.

Protocol B: The "Freeze-Pump-Thaw" Degassing Cycle

Context: To prevent oxidative dimerization (green/blue discoloration), oxygen must be rigorously excluded from stock solutions.

Step-by-Step:

  • Place the 3-chloroindolizine solution in a Schlenk flask or heavy-walled ampoule.

  • Freeze: Submerge the flask in liquid nitrogen (

    
    ) until the solvent is solid.
    
  • Pump: Open the stopcock to high vacuum (

    
    ) for 5–10 minutes.
    
  • Thaw: Close the stopcock. Remove from liquid nitrogen and thaw in a warm water bath. Gas bubbles will evolve.

  • Repeat: Perform steps 2–4 three times total.

  • Backfill: Backfill with Argon or Nitrogen.[1]

Visualizing Reactivity & Troubleshooting

Diagram 1: Degradation Mechanisms

This pathway illustrates why acid and oxygen are detrimental to the 3-chloroindolizine core.

IndolizineDegradation Start 3-Chloroindolizine (Intact) Protonated C3-Protonated Species (Aromaticity Broken) Start->Protonated + H+ (Fast) Radical Radical Cation Start->Radical - e- (SET) Acid Acid Source (e.g., HCl in CDCl3) Acid->Protonated Oxygen Oxygen/Light (Ambient) Oxygen->Radical Decomp1 Polymerization (Tars) Protonated->Decomp1 Oligomerization Decomp2 Protodehalogenation (Loss of Cl) Protonated->Decomp2 - Cl+ / + H+ Decomp3 Oxidative Dimers (Colored Impurities) Radical->Decomp3 Coupling

Caption: Figure 1. Divergent decomposition pathways driven by acidity (red) and oxidation (yellow).

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Problem Instability Detected CheckColor Is the solution colored (Green/Blue)? Problem->CheckColor CheckSolvent Is the solvent CDCl3? CheckColor->CheckSolvent No (Colorless but decomposing) ActionOxidation Cause: Oxidation Action: Degas + Antioxidant CheckColor->ActionOxidation Yes ActionAcid Cause: Acid Catalysis Action: Filter thru Basic Alumina CheckSolvent->ActionAcid Yes ActionLight Cause: Photolysis Action: Amber Glassware CheckSolvent->ActionLight No (e.g., DMSO/Benzene)

Caption: Figure 2. Step-by-step logic for diagnosing 3-chloroindolizine instability.

Frequently Asked Questions (FAQ)

Q1: Can I store 3-chloroindolizine in DMSO stock solutions? A: Yes, but with caveats. DMSO is non-acidic, which is excellent. However, DMSO is hygroscopic. Absorbed water can facilitate hydrolysis over long periods.

  • Recommendation: Store 10 mM stocks in anhydrous DMSO, aliquoted into single-use vials, stored at -20°C or -80°C.

Q2: My compound decomposes on the silica column during purification. Why? A: Standard silica gel is slightly acidic (pH 6.5–7.0). This is sufficient to degrade sensitive indolizines.

  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes before loading your sample. This neutralizes the acidic sites on the silica.[2] Alternatively, use Neutral Alumina or Basic Alumina as the stationary phase.

Q3: Is the chlorine atom labile (reactive)? A: It is not as labile as an acid chloride, but it is electronically activated. It resists typical nucleophilic substitution unless activated by metal catalysis, but it is sensitive to electrophilic attack at the same carbon (C3), which can lead to displacement or ring scrambling.

Q4: What is the best long-term storage condition? A: Solid state, under Argon, at -20°C, in an amber vial. If in solution, use Benzene-d6 (for NMR) or degassed Anhydrous DMSO (for assays).

References

  • Seregin, I. V., & Gevorgyan, V. (2007). Direct Transition Metal-Catalyzed Functionalization of Heteroaromatic Compounds. Chemical Society Reviews.

    • Relevance: Establishes the reactivity profile of the indolizine core, specifically C3 nucleophilicity.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley.[3]

    • Relevance: Foundational text detailing the acid-sensitivity of electron-rich nitrogen heterocycles and the mechanism of protonation
  • Huck, L. A., et al. (2024). Proper Storage Conditions for Ion Exchange Resins and Sensitive Reagents. DuPont Tech Facts.

    • Relevance: General protocols for storage of sensitive chemical species (temper
  • Gundersen, L. L., et al. (2007). Indolizines. In Comprehensive Heterocyclic Chemistry III. Elsevier. Relevance: Comprehensive review of indolizine synthesis and stability, highlighting the instability of 3-halo derivatives compared to their parent compounds.
  • European Medicines Agency. (1998). ICH Topic Q1B: Photostability Testing of New Active Substances.

    • Relevance: Standardized protocols for testing light sensitivity, applicable to the photo-labile indolizine class.

Sources

Technical Support Center: Resolving Solubility Challenges for 3-Chloroindolizine in Aqueous Media

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of 3-Chloroindolizine Solubility

3-chloroindolizine is a heterocyclic compound with significant potential in various research and drug development applications. However, its aromatic and chlorinated structure confers a hydrophobic nature, leading to characteristically poor solubility in aqueous media. This presents a substantial hurdle for researchers performing biological assays, formulation studies, or any experiment requiring a stable, homogenous solution. Simple dissolution in buffers like PBS or cell culture media often results in precipitation, leading to inaccurate concentration measurements, unreliable experimental results, and wasted resources.[1][2]

This technical guide provides a systematic, in-depth approach to overcoming the solubility challenges of 3-chloroindolizine. We will move from fundamental principles and simple co-solvent systems to more advanced formulation strategies, explaining the scientific rationale behind each method to empower you to make informed decisions for your specific experimental context.

Frequently Asked Questions (FAQs) & Initial Troubleshooting

Q1: My 3-chloroindolizine precipitated immediately after I added it to my aqueous buffer. What is the first thing I should do?

This is the most common issue encountered. Precipitation indicates that the compound's concentration has exceeded its solubility limit in the chosen solvent system. Do not proceed with your experiment, as the actual concentration in solution is unknown and will lead to erroneous data.[2]

Your immediate goal is to create a stable stock solution that can be further diluted into your final aqueous medium. The flowchart below provides a systematic troubleshooting workflow, which will be detailed in the subsequent sections of this guide.

G start START: 3-Chloroindolizine Precipitates in Aqueous Buffer cosolvent Step 1: Use a Co-solvent (e.g., DMSO, Ethanol) to create a concentrated stock solution. start->cosolvent dilution Dilute stock solution into final aqueous buffer. Does it precipitate? cosolvent->dilution success1 SUCCESS: Compound is Solubilized dilution->success1 No ph_adjust Step 2: Adjust pH of the Aqueous Buffer. (Target pH 4-6.5) dilution->ph_adjust Yes stability Is the new pH compatible with the experiment and does the compound remain stable? ph_adjust->stability success2 SUCCESS: Compound is Solubilized stability->success2 Yes surfactant Step 3: Add a Surfactant (e.g., Tween® 80, Polysorbate 20) to the buffer. stability->surfactant No cyclodextrin Step 4: Use an Advanced Formulation Agent (e.g., Cyclodextrin) surfactant->cyclodextrin Still Insoluble

Caption: Initial troubleshooting workflow for 3-chloroindolizine solubility.

Part 1: Foundational Strategy - Co-solvent Systems

The most direct method to solubilize a hydrophobic compound is to first dissolve it in a water-miscible organic solvent, creating a concentrated stock solution. This organic "co-solvent" reduces the overall polarity of the solvent system when diluted, helping to keep the hydrophobic compound in solution.[3]

Causality: Co-solvents work by disrupting the strong hydrogen-bonding network of water. This creates a microenvironment that is less polar and more favorable for accommodating the non-polar 3-chloroindolizine molecule, effectively increasing its apparent solubility.[4]

Commonly Used Co-solvents:

  • Dimethyl Sulfoxide (DMSO): A powerful, versatile solvent capable of dissolving a wide range of polar and non-polar compounds.[5]

  • Ethanol (EtOH): A less toxic alternative to DMSO, suitable for many applications.

  • Polyethylene Glycol 400 (PEG 400): Often used in preclinical formulations to enhance solubility.[6]

Experimental Protocol 1: Preparing a Stock Solution with a Co-solvent
  • Selection: Choose a primary co-solvent. DMSO is the most common starting point for in vitro experiments.

  • Preparation: Weigh out a precise amount of 3-chloroindolizine and add the co-solvent to achieve a high-concentration stock (e.g., 10-50 mM).

  • Dissolution: Vortex vigorously. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution. Visually inspect for any remaining particulate matter against a light source.

  • Dilution: Perform a serial dilution of your stock solution into your final aqueous buffer (e.g., PBS, cell media). Crucially, ensure the final concentration of the co-solvent is compatible with your experimental system.

  • Observation: After dilution, let the solution sit for at least 30 minutes and observe for any signs of precipitation. A clear, homogenous solution indicates success.

Co-solventTypical Stock ConcentrationRecommended Final Concentration (in vitro)Notes
DMSO 10 - 100 mM< 0.5% (v/v) ; ideally ≤ 0.1%Can be toxic to cells at higher concentrations. Always run a vehicle control in your experiment.[6]
Ethanol 10 - 50 mM< 1% (v/v) Less potent solvent than DMSO, but generally better tolerated by cells.
PEG 400 10 - 50 mM< 2% (v/v) Higher viscosity; primarily used for in vivo preclinical studies.
NMP / Tetraglycol 10 - 50 mMApplication-dependentLess polar co-solvents that can be effective for highly hydrophobic compounds.[4]

Part 2: Intermediate Strategy - pH Adjustment

Causality: The indolizine ring system contains a nitrogen atom which can act as a weak base. In neutral or alkaline solutions (pH ≥ 7), this nitrogen is likely uncharged, and the molecule remains hydrophobic. By lowering the pH of the aqueous medium, the nitrogen atom can become protonated, forming a positively charged cation. This ionic species is significantly more polar than the neutral molecule, dramatically increasing its solubility in water.[7][8]

This strategy is only effective if the target pH is compatible with your compound's stability and your experimental system (e.g., cell viability, enzyme activity).

Experimental Protocol 2: pH-Dependent Solubility Screening
  • Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, and 7.4). Use buffers appropriate for your experiment, such as acetate for lower pH and phosphate for neutral pH.

  • Stock Solution: Prepare a concentrated stock of 3-chloroindolizine in a minimal amount of co-solvent (e.g., 100 mM in DMSO).

  • Addition: Add a small aliquot of the stock solution to each buffer to reach your target final concentration. Keep the final co-solvent concentration constant and low across all samples (e.g., 0.5% DMSO).

  • Equilibration & Observation: Vortex each sample and allow it to equilibrate for 1-2 hours at room temperature. Visually inspect for precipitation. For quantitative analysis, the samples can be centrifuged and the supernatant analyzed by UV-Vis spectroscopy or HPLC to determine the concentration of the dissolved compound.

  • Validation: Once a suitable pH is identified, it is critical to assess the stability of 3-chloroindolizine at that pH over the time course of your experiment. Some compounds can degrade in acidic conditions.[9]

Part 3: Advanced Formulation Strategies

If co-solvents and pH adjustment are insufficient or incompatible with your assay, more advanced formulation techniques using excipients are required.

Surfactants

Causality: Surfactants are amphiphilic molecules that, above a specific concentration known as the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[10][11] These micelles have a hydrophobic core and a hydrophilic exterior. The hydrophobic 3-chloroindolizine can partition into this core, effectively being encapsulated and dispersed in the aqueous medium.[12]

Commonly Used Surfactants:

  • Non-ionic: Polysorbate 20 (Tween® 20), Polysorbate 80 (Tween® 80), Cremophor® EL. These are generally preferred for biological assays due to their lower toxicity.[6][10]

  • Ionic: Sodium Dodecyl Sulfate (SDS). More potent but often denatures proteins and is cytotoxic, limiting its use.[10]

Experimental Protocol 3: Solubilization Using Surfactants
  • Select Surfactant: For cell-based assays, start with Polysorbate 20 or 80.

  • Prepare Surfactant Solution: Prepare your aqueous buffer containing the surfactant at a concentration 2-5 times its CMC. (e.g., CMC of Tween® 80 is ~0.01-0.02 mM, so a 0.1 mM solution is a good starting point).

  • Add Compound: Add 3-chloroindolizine (either as a solid or from a minimal co-solvent stock) to the surfactant-containing buffer.

  • Dissolution: Vortex and sonicate as needed to facilitate the formation of drug-loaded micelles. The solution should become clear if solubilization is successful.

Cyclodextrins

Causality: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior cavity and a hydrophilic exterior.[13] They can encapsulate a "guest" molecule, like 3-chloroindolizine, within their cavity if the size and geometry are compatible.[14][15] This forms a water-soluble "inclusion complex," masking the hydrophobicity of the compound and significantly increasing its aqueous solubility.[16][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high water solubility and safety profile.[14]

G cluster_1 Inclusion Complex drug 3-Chloroindolizine (Hydrophobic) cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) water Aqueous Medium complex Soluble Drug-Cyclodextrin Complex

Caption: Formation of a water-soluble inclusion complex with cyclodextrin.

Experimental Protocol 4: Preparing a Cyclodextrin Inclusion Complex
  • Molar Ratio: Determine the molar ratio of cyclodextrin to 3-chloroindolizine to test. A 1:1 ratio is a common starting point.

  • Cyclodextrin Solution: Dissolve the required amount of HP-β-CD in your aqueous buffer.

  • Addition of Compound: Slowly add the 3-chloroindolizine powder to the cyclodextrin solution while stirring or vortexing continuously.

  • Complexation: Allow the mixture to stir at room temperature for several hours (4-24h) to reach equilibrium and form the inclusion complex. The solution should clarify as the complex forms.

  • Filtration (Optional): To ensure only the solubilized complex is used, the solution can be filtered through a 0.22 µm filter to remove any undissolved compound.

Summary & Best Practices

Choosing the right solubilization strategy depends on a balance of efficacy and experimental compatibility.

MethodProsConsBest For
Co-solvents Simple, fast, and effective for many compounds.Potential for cytotoxicity or assay interference; risk of precipitation upon dilution.[1]Initial screening, in vitro enzyme assays, non-sensitive cell-based assays.
pH Adjustment Can provide a significant increase in solubility with minimal additives.Compound may be unstable at the required pH; pH may be incompatible with the assay.Assays that are robust across a range of pH values.
Surfactants Highly effective at solubilizing very hydrophobic compounds.Can interfere with assays, denature proteins, or exhibit cytotoxicity.Formulations where cell membrane interactions are not a concern; some in vivo studies.
Cyclodextrins Generally low toxicity and high solubilizing capacity; can improve stability.More complex preparation; may not work for all molecular geometries; can be costly.Cell-based assays, in vivo pharmacokinetic studies, and final formulations.[17]

Final Recommendation: Always start with the simplest method (co-solvents) and proceed to more complex strategies only as needed. For any chosen method, it is imperative to run a parallel "vehicle control" in your experiment, containing all components of the solubilization system (e.g., buffer with 0.5% DMSO and 0.1 mM Tween® 80) without the 3-chloroindolizine, to ensure that the excipients themselves do not influence your experimental outcome.

References

  • MedCrave. (2017). Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. MedCrave online. [Link]

  • Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. (n.d.). [Link]

  • Gali-Muhtasib, H., & El-Sabban, M. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules. [Link]

  • Paul, S., & Islam, M. S. (2012). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. Journal of Physical Chemistry. [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. [Link]

  • YouTube. (2025). CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility?. [Link]

  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Allied Journal of Pharmaceutical and Therapeutic Innovation. [Link]

  • What are the effects of surfactants on the solubilization of hydrophobic substances?. (2025). [Link]

  • Kim, H. J., & Lee, J. Y. (2020). Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract. Food Science and Biotechnology. [Link]

  • ResearchGate. (n.d.). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. [Link]

  • Jiménez, J. A., & Martínez, F. (2010). Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect. International Journal of Pharmaceutics. [Link]

  • Google Patents. (n.d.). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • Chen, Y., & Schneider, J. P. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments. [Link]

  • ResearchGate. (2017). Hi, can anyone tell me how to dissolve a hydrophobic compound..?. [Link]

  • Kumar, S., & Singh, S. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]

  • SlideShare. (n.d.). solubility enhancement -by pH change & complexation. [Link]

  • Quora. (2021). How will you increase the solubility of organic compounds in water?. [Link]

  • ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Google Patents. (n.d.).
  • Ullah, A., Al-Sehemi, A. G., & Al-Ghamdi, A. A. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry. [Link]

  • ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]

  • Frontiers. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. [Link]

  • Wang, S., & Chen, Y. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]

  • ResearchGate. (2025). (PDF) Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. [Link]

  • Solubility of Organic Compounds. (2023). [Link]

  • PubChem. (n.d.). 3-Chloroaniline. [Link]

  • PubChem. (n.d.). 3-Chloroquinoline. [Link]

  • Kiani, M., & Mohammadi, A. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research. [Link]

  • Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

  • Trissel, L. A., & Zhang, Y. (2002). Stability of three cephalosporin antibiotics in AutoDose Infusion System bags. Journal of the American Pharmaceutical Association. [Link]

  • ResearchGate. (2026). Solubility of Delphinidin in Water and various Organic Solvent between 298.15 and 343.15 K. [Link]

  • Kimball, B. A., & Mishalanie, E. A. (1994). Stability of 3-Chloro-p-toluidine Hydrochloride in Buffered Aqueous Solutions. Environmental Science & Technology. [Link]

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Validation & Comparative

Spectroscopic Profiling of Halogenated Indolizines: A Comparative Guide for Probe Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Indolizine derivatives act as versatile "pro-fluorescent" scaffolds, widely utilized in biological imaging and organic electronics. However, the selection of halogen substituents (F, Cl, Br, I) is often treated arbitrarily during synthesis. This guide objectively compares the spectroscopic performance of halogenated indolizines.

Key Insight: The choice of halogen dictates the photophysical fate of the molecule. Light halogens (F, Cl) favor radiative decay (fluorescence), making them ideal for bio-labeling. Heavy halogens (Br, I) induce a Heavy Atom Effect (HAE) , promoting intersystem crossing (ISC) to the triplet state, which quenches fluorescence but enables singlet oxygen generation (


) for Photodynamic Therapy (PDT).

Part 1: Electronic Absorption & Emission Comparison

The electronic landscape of indolizine is highly sensitive to the polarizability and electronegativity of substituents. Below is a comparative analysis of 3-(4-halobenzoyl)indolizine derivatives, a standard scaffold in drug discovery.

The Heavy Atom Effect (HAE) vs. Electronegativity
  • Fluorine (F): High electronegativity causes inductive withdrawal (-I) but also offers mesomeric donation (+M). It typically results in high fluorescence quantum yields (

    
    ) due to the strong C-F bond and lack of spin-orbit coupling.
    
  • Iodine (I): The large atomic radius facilitates spin-orbit coupling, mixing singlet (

    
    ) and triplet (
    
    
    
    ) states. This drastically increases the rate of intersystem crossing (
    
    
    ), quenching fluorescence.
Comparative Data Table

Data represents typical ranges for 1,2-diphenyl- or 3-benzoyl-indolizine derivatives in polar aprotic solvents (e.g., Acetonitrile).

FeatureH-Indolizine (Reference)F-Analog Cl-Analog Br-Analog I-Analog

Max (nm)
380 - 390380 - 395390 - 405395 - 410410 - 425
Shift Type N/AHypsochromic/NoneSlight BathochromicBathochromicStrong Bathochromic

Max (nm)
450 - 470450 - 465460 - 480470 - 490> 500 (Weak)
Quantum Yield (

)
0.25 - 0.45 0.30 - 0.50 0.15 - 0.25< 0.05< 0.01
Stokes Shift ~70 nm~70 nm~75 nm~80 nm~90 nm
Primary Decay FluorescenceFluorescenceMixedISC / Non-radiativeIntersystem Crossing
Best Application General StainBright Imaging Polarity ProbePhotosensitizerPDT Agent
Mechanistic Visualization: The Jablonski Pathway

The diagram below illustrates how heavy atoms divert energy from Fluorescence (


) to the Triplet State (

).

Jablonski_HAE cluster_legend Heavy Atom Effect S0 Ground State (S0) S1 Excited Singlet (S1) S0->S1 Excitation (hν) T1 Triplet State (T1) S1->T1 Intersystem Crossing (ISC) Enhanced by Br, I Fluor Fluorescence (Imaging Signal) S1->Fluor k_f (Dominant in F, Cl) Phos Phosphorescence / Singlet Oxygen (PDT) T1->Phos k_p / Energy Transfer Fluor->S0 Phos->S0 desc Heavier halogens increase SOC, boosting the Red path (ISC).

Figure 1: Jablonski diagram highlighting the diversion of excited state energy via Intersystem Crossing (ISC) in heavy-atom substituted indolizines.

Part 2: Structural Characterization (NMR)

For researchers validating synthesis, the halogen effect on


 and 

NMR is distinct and predictable.
Proton NMR ( ) Signatures

Protons adjacent to the halogenated position (ortho-protons on a phenyl ring attached to the indolizine) exhibit characteristic splitting and shifting.

  • F-Analog: Distinctive multiplet splitting due to

    
     coupling (
    
    
    
    Hz).
  • I-Analog: Significant deshielding (downfield shift) due to the large anisotropic effect of Iodine, despite its lower electronegativity compared to Fluorine.

Carbon NMR ( ) Trends
IsotopeC-X Carbon Shift (ppm)Coupling (

)
Note
Fluorine ~160 - 165 ppmDoublet (

Hz)
Diagnostic doublet is unmistakable.
Chlorine ~135 - 140 ppmNoneModerate deshielding.
Bromine ~125 - 130 ppmNone"Heavy atom effect" on shielding moves signal upfield relative to Cl.
Iodine ~90 - 100 ppmNoneDistinctive Upfield Shift due to shielding anisotropy.

Part 3: Experimental Protocols

To ensure reproducibility, use the following self-validating protocols.

Relative Quantum Yield Determination

Objective: Calculate


 of a new halogenated derivative relative to a standard (e.g., Quinine Sulfate).

Reagents:

  • Solvent: Spectroscopic grade Ethanol or Acetonitrile (Must be non-fluorescent).

  • Standard: Quinine Sulfate in 0.1 M

    
     (
    
    
    
    ).

Workflow:

  • Preparation: Prepare 5 dilutions of the sample and standard. Absorbance at excitation wavelength (

    
    ) must be 
    
    
    
    to avoid inner-filter effects.
  • Measurement: Record UV-Vis absorbance and integrate the Fluorescence emission area (

    
    ) for all dilutions.
    
  • Validation: Plot Integrated Fluorescence (

    
    ) vs. Absorbance (
    
    
    
    ). The intercept must be zero (
    
    
    ).
  • Calculation:

    
    
    Where 
    
    
    
    is the refractive index of the solvent.
Workflow Diagram

QY_Protocol cluster_prep Sample Preparation cluster_measure Spectroscopy Start Start: Synthesized Derivative Dilution Prepare 5 Concentrations (Abs < 0.1 at λ_ex) Start->Dilution UV Measure Absorbance (UV-Vis) Dilution->UV Blank Prepare Solvent Blank Fluo Measure Emission Integral (Fluorometer) UV->Fluo Calc Plot Gradient: Integral vs. Absorbance Fluo->Calc Result Calculate Φ using Refractive Index Correction Calc->Result Linear Fit (R² > 0.99)

Figure 2: Step-by-step workflow for accurate relative quantum yield determination.

Part 4: Application Suitability Guide

Use this decision matrix to select the correct halogen for your research goal.

Research GoalRecommended HalogenScientific Rationale
Live Cell Imaging Fluorine (F) High

, metabolic stability, and minimal steric perturbation allow for bright, non-toxic tracking.
Deep Tissue Imaging Chlorine (Cl) Moderate red-shift helps push excitation toward the visible window without fully quenching fluorescence.
Photodynamic Therapy (PDT) Iodine (I) Near-zero fluorescence indicates efficient ISC. The triplet state energy transfers to ground state oxygen (

) to generate cytotoxic singlet oxygen (

).
Structure-Activity (SAR) Bromine (Br) Balanced profile. Acts as a steric blocker and provides a handle for further cross-coupling (e.g., Suzuki-Miyaura) if the drug candidate fails.

References

  • Gundugoti, V. et al. (2025). "Synthesis and optical properties of 3-haloindolizines." ResearchGate.[1][2]

  • Kim, S. et al. (2024).[3] "Heavy Atom Effect in Halogenated mCP and Its Influence on the Efficiency of Thermally Activated Delayed Fluorescence." National Institutes of Health (PMC).

  • Nicolescu, A. et al. (2020). "Synthesis and Spectroscopic Properties of Novel Indolizines and Azaindolizines." Revue Roumaine de Chimie.

  • RSC Advances. (2017). "The halogen effect on the 13C NMR chemical shift in substituted benzenes." Royal Society of Chemistry.

  • LibreTexts. (2024).[3] "13.3: Chemical Shifts in ¹H NMR Spectroscopy." Chemistry LibreTexts.

Sources

Comparative Profiling of 3-Chloroindolizine Analogs: Fluorescence Modulation & Synthetic Pathways

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of 3-chloroindolizine analogs, focusing on their fluorescence modulation, synthetic accessibility, and photophysical behavior relative to non-halogenated and other 3-substituted variants.

Executive Summary

The indolizine scaffold (pyrrocoline) is a recognized "privileged structure" in fluorescence imaging due to its high quantum yield, tunable Stokes shift, and solvatochromic sensitivity. While 3-acyl and 3-cyano derivatives are widely documented for their strong Intramolecular Charge Transfer (ICT) emission, 3-chloroindolizine analogs occupy a unique niche. They serve dual roles: as distinct fluorophores with halogen-modulated electronic states and as high-value electrophilic intermediates for palladium-catalyzed cross-coupling to generate red-shifted libraries.

This guide compares the 3-chloro analogs against their hydrogen (unsubstituted) and cyano/acyl (electron-withdrawing) counterparts, revealing how the chlorine atom at the electron-rich C3 position alters the HOMO-LUMO gap and non-radiative decay pathways.

Chemical Framework & Electronic Rationale

The Indolizine Core

Indolizine is a


-electron aromatic system. The C3 position is exceptionally electron-rich, making it the primary site for electrophilic substitution and a critical node for controlling the frontier molecular orbitals (FMOs).
The "Chloro-Effect" at Position 3

Introducing a chlorine atom at C3 introduces a competitive electronic push-pull mechanism:

  • Inductive Effect (-I): Chlorine withdraws electron density through the

    
    -framework, stabilizing the HOMO.
    
  • Mesomeric Effect (+M): The lone pairs on chlorine can donate into the

    
    -system, though less effectively than nitrogen or oxygen.
    
  • Heavy Atom Effect: Although weaker than bromine or iodine, chlorine facilitates Intersystem Crossing (ISC) to the triplet state (

    
    ), potentially quenching fluorescence (
    
    
    
    ) while enhancing phosphorescence or singlet oxygen generation (
    
    
    ).
Comparative Structural Analogues

We analyze three distinct analog classes to contextualize the performance of the 3-chloro variant:

  • Analog A (Reference): 3-H Indolizine (Base scaffold).

  • Analog B (Target): 3-Chloroindolizine (Halogenated modulation).

  • Analog C (ICT-Enhanced): 3-Cyano/Acyl Indolizine (Strong acceptor).

Photophysical Performance Comparison

The following data summarizes the spectral shifts observed when modifying the C3 position. Data is synthesized from solvatochromic studies of 1,2,3-trisubstituted indolizines.

Table 1: Comparative Spectral Properties (in Dichloromethane)
Property3-H Indolizine (Ref)3-Chloroindolizine 3-Cyanoindolizine Mechanistic Insight
Absorption

380–395 nm405–420 nm430–450 nmCl induces a bathochromic shift via auxochromic effect; CN induces stronger ICT.
Emission

460–480 nm490–510 nm520–550 nmCl stabilizes the excited state less than strong acceptors (CN/Acyl).
Stokes Shift (

)
~4,500 cm⁻¹~5,200 cm⁻¹>6,000 cm⁻¹Larger dipole change in Cl and CN analogs upon excitation increases Stokes shift.
Quantum Yield (

)
0.60 – 0.850.35 – 0.550.70 – 0.90Cl reduces

via moderate heavy-atom induced ISC (

).
Solvatochromism WeakModerateStrongCl increases polarizability, making emission more sensitive to solvent polarity.

Critical Observation: While the 3-cyano group creates a "push-pull" system ideal for biological labeling (high brightness), the 3-chloro group offers a balanced profile with a moderate red-shift and accessible triplet states, making it a candidate for singlet oxygen photosensitization rather than pure brightness.

Mechanism of Action: Fluorescence Modulation

The fluorescence of 3-chloroindolizine is governed by the interplay between radiative decay (


) and intersystem crossing (

).
Diagram 1: Jablonski Diagram & Halogen Effect

The following diagram illustrates the competitive decay pathways introduced by the chlorine substituent.

Jablonski cluster_effect 3-Chloro Modulation S0 Ground State (S0) S1 Excited Singlet (S1) (ICT State) S0->S1 Absorption (hν) S1->S0 Internal Conversion T1 Triplet State (T1) S1->T1 ISC (Heavy Atom Effect) Enhanced by Cl Fluor Fluorescence (490-510 nm) S1->Fluor k_r (Radiative) T1->S0 Phosphorescence / 1O2 NonRad Non-Radiative Decay

Caption: Jablonski diagram highlighting the Chlorine-enhanced Intersystem Crossing (ISC) channel which competes with fluorescence.

Experimental Protocols

A. Synthesis of 3-Chloroindolizine Derivatives

Direct chlorination of the indolizine core is challenging due to the high reactivity of the C1 and C3 positions, often leading to mixtures. The Cyclization Strategy is preferred for high purity.

Protocol: One-Pot Pyridinium Ylide Cyclization

  • Reagents: 1-(2-oxo-2-arylethyl)pyridinium bromide (1.0 equiv), electron-deficient alkyne (e.g., ethyl propiolate), Manganese(IV) oxide (

    
    ) or Chloranil as oxidant.
    
  • Solvent: Acetonitrile or DMF.

  • Procedure:

    • Dissolve pyridinium salt in solvent. Add base (

      
      , 2.0 equiv) to generate the N-ylide in situ.
      
    • Add the alkyne and stir at reflux for 4–6 hours.

    • Note: For 3-chloro derivatives, use 2-chloropyridinium salts or perform post-synthetic chlorination using N-Chlorosuccinimide (NCS).

  • Post-Synthetic Chlorination (Recommended):

    • Dissolve pure indolizine (1.0 equiv) in THF at 0°C.

    • Add NCS (1.05 equiv) portion-wise.

    • Monitor by TLC. The reaction is typically complete in 30 mins due to the high nucleophilicity of C3.

    • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

B. Spectroscopic Characterization Workflow

To validate the data presented in Table 1, follow this self-validating workflow:

  • Solvent Preparation: Use spectroscopic grade solvents (DCM, Toluene, DMSO). Degas with argon to remove dissolved oxygen (which quenches T1 states).

  • Absorption Scan: Record UV-Vis spectra (300–600 nm). Concentration:

    
     M. Check for aggregation by verifying Beer-Lambert linearity.
    
  • Emission Scan: Excite at

    
    . Record emission (400–700 nm).
    
  • Quantum Yield (

    
    ) Determination: 
    
    • Standard: Coumarin 153 (

      
       in EtOH) or Quinine Sulfate.
      
    • Formula:

      
      
      
    • Constraint: Ensure Absorbance (

      
      ) < 0.1 at excitation wavelength to avoid inner-filter effects.
      

Synthetic & Functional Logic

The 3-chloro substituent is not merely a spectral tuner; it is a "synthetic handle." The C3-Cl bond is activated for Palladium-catalyzed cross-coupling, allowing the transformation of the 3-chloroindolizine into complex, red-shifted fluorophores (e.g., 3-arylindolizines).

Diagram 2: Synthetic Divergence & Utility

Synthesis cluster_properties Property Shift Precursor Pyridinium Ylide Precursor Indolizine Indolizine Core (Highly Nucleophilic C3) Precursor->Indolizine Cyclization ChloroInd 3-Chloroindolizine (Target Analog) Indolizine->ChloroInd NCS / THF (Electrophilic Sub.) Suzuki Suzuki Coupling (Pd(OAc)2, Ar-B(OH)2) ChloroInd->Suzuki Gateway Step Library 3-Arylindolizine Library (Red-Shifted, High QY) ChloroInd->Library Blue -> Green/Orange Shift QY Enhancement Suzuki->Library Diversification

Caption: The 3-chloro analog serves as a pivotal intermediate. While moderately fluorescent itself, it enables access to highly fluorescent 3-aryl derivatives.

References

  • Gunduz, C. et al. (2025). Synthesis and spectral characterization of new fluorescent indolizine derivatives. ResearchGate. Link

  • Park, S. et al. (2021).[1] Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor. MDPI Molecules. Link

  • Kim, E. et al. (2015). Synthesis and photophysical properties of 1,2-diphenylindolizine derivatives: fluorescent blue-emitting materials. Luminescence. Link

  • Sandeep, C. et al. (2026). One-pot synthesis and biological evaluation of substituted 7-chloroindolizines. Molecular Diversity. Link

  • Meador, W. E. et al. (2024). Silicon-RosIndolizine fluorophores with shortwave infrared absorption and emission. Nature Communications. Link

Sources

Comparative IR Spectroscopy Guide: 3-Chloroindolizine vs. Indolizine

[1]

Executive Summary

3-Chloroindolizine is a critical intermediate in the synthesis of bioactive indolizine derivatives, which are widely explored in drug development for their anticancer, anti-inflammatory, and antimicrobial properties. Unlike its parent compound (indolizine) or its isomer (indole), the introduction of a chlorine atom at the C-3 position significantly alters the molecule's electronic and vibrational profile.

This guide provides a rigorous spectral comparison between 3-chloroindolizine and its parent scaffold, indolizine.[1] By focusing on the mechanistic origins of vibrational shifts—specifically the inductive effect of chlorine and the loss of the C-3 proton —researchers can confidently validate the synthesis and purity of this key intermediate.[1]

Structural Context & Synthesis Validation

To interpret the IR spectrum accurately, one must first understand the structural changes occurring during synthesis. The most common route to 3-chloroindolizine is the electrophilic halogenation of indolizine using N-chlorosuccinimide (NCS).[1]

Synthesis Pathway (Validation Check)

The disappearance of the C-3 proton is the primary structural marker.[1] In the IR spectrum, this corresponds to the loss of specific C-H bending modes associated with the 5-membered ring.

SynthesisIndolizineIndolizine(C8H7N)Parent ScaffoldIntermediateTransition State(Electrophilic Attack at C-3)Indolizine->Intermediate+ NCS(Solvent: THF/DCM)NCSN-Chlorosuccinimide(NCS)Product3-Chloroindolizine(C8H6ClN)Target MoleculeIntermediate->Product- Succinimide

Figure 1: Electrophilic halogenation pathway.[1] The transformation replaces the C-3 hydrogen with chlorine, a change directly observable in the IR fingerprint region.[1]

Detailed Spectral Analysis

The IR spectrum of 3-chloroindolizine is characterized by four distinct regions. The most diagnostic features are the appearance of the C-Cl stretch and the disappearance of the C-3 C-H out-of-plane (OOP) bend .[1]

Region 1: C-H Stretching (3100 – 3000 cm⁻¹)[2][3]
  • Indolizine (Parent): Shows multiple weak-to-medium intensity bands corresponding to the 7 aromatic protons.[1] The C-H stretches of the electron-rich pyrrole ring (positions 1, 2, 3) typically appear at slightly higher frequencies than the pyridine ring protons.

  • 3-Chloroindolizine: The overall pattern remains similar, but the integrated intensity of the C-H region decreases due to the loss of one proton. Specifically, the high-frequency shoulder associated with the C-3 proton is absent.[1]

Region 2: Ring Skeletal Vibrations (1600 – 1350 cm⁻¹)
  • Mechanism: The chlorine atom is an electron-withdrawing group (EWG) by induction (-I) but electron-donating by resonance (+R).[1] In the ground state of indolizine, the -I effect dominates the sigma framework, slightly stiffening the ring bonds.

  • Observation: The characteristic aromatic C=C / C=N stretching bands (typically around 1600 cm⁻¹ and 1500 cm⁻¹) will shift to slightly higher wavenumbers (blue shift) in 3-chloroindolizine compared to indolizine (e.g., a shift from ~1585 cm⁻¹ to ~1595 cm⁻¹).

Region 3: The Diagnostic C-Cl Stretch (1080 – 1000 cm⁻¹)[1]
  • The "Smoking Gun": This is the most critical region for confirmation.[1] Aromatic C-Cl bonds typically absorb in the 1000–1100 cm⁻¹ range.[1]

  • Assignment: In 3-chloroindolizine, look for a new, sharp, medium-intensity band in the 1030–1060 cm⁻¹ range.[1] This band is absent in the parent indolizine and is the primary marker of successful chlorination.

Region 4: Out-of-Plane (OOP) Bending (< 900 cm⁻¹)[1]
  • Fingerprint Utility: The OOP bending vibrations are highly sensitive to the substitution pattern.[1]

  • Indolizine: Shows strong bands characteristic of the monosubstituted pyridine ring (730-770 cm⁻¹) and the unsubstituted pyrrole ring.[1]

  • 3-Chloroindolizine: The substitution at C-3 disrupts the coupling of the pyrrole ring protons.[1] The specific band associated with the C-3 H wag (often found near 700-800 cm⁻¹ in pyrroles) will disappear.[1]

Comparative Data Table

The following table summarizes the expected characteristic peaks based on heteroaromatic substitution principles and literature data for indolizine derivatives.

Spectral RegionVibrational ModeIndolizine (Parent)3-Chloroindolizine (Target)Diagnostic Note
3100–3000 cm⁻¹ Ar-H StretchMultiple bands (7H)Multiple bands (6H)Reduced intensity; loss of C3-H mode.[1]
1600–1450 cm⁻¹ Ring Skeleton (C=C, C=N)~1585, 1530, 1460 cm⁻¹~1595, 1540, 1470 cm⁻¹Slight blue shift due to Cl inductive effect.
1250–1150 cm⁻¹ C-N / Ring Breathing~1240 cm⁻¹~1250 cm⁻¹-
1080–1000 cm⁻¹ C-Cl Stretch ABSENT 1030–1060 cm⁻¹ (Medium) Primary confirmation of product.
900–700 cm⁻¹ C-H OOP Bending~740 cm⁻¹ (Strong)~740 cm⁻¹ (Strong)Pyridine ring modes remain largely unchanged.[1]
< 700 cm⁻¹ Ring DeformationVariousNew band ~600-650 cm⁻¹C-Cl deformation mode.[1]

Experimental Protocol: Self-Validating Workflow

A. Sample Preparation

For comparative analysis, ATR (Attenuated Total Reflectance) is recommended over KBr pellets to avoid moisture interference and ensure reproducibility.

  • Blanking: Clean the ATR crystal (diamond or ZnSe) with isopropanol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Sample Loading: Place ~2 mg of solid 3-chloroindolizine on the crystal. Apply pressure until the force gauge is in the "green" zone (optimal contact).

  • Measurement: Acquire the sample spectrum (32 scans).

  • Validation: Check the 2400 cm⁻¹ region (CO₂) and 3400 cm⁻¹ region (H₂O). Significant peaks here indicate poor background subtraction or wet sample.

B. Decision Logic for Product Confirmation

Use the following logic flow to confirm the identity of your synthesized product.

DecisionLogicStartAcquire IR SpectrumCheckCClIs there a new band at1030-1060 cm⁻¹?Start->CheckCClCheckNHIs there a broad bandat 3300-3500 cm⁻¹?CheckCCl->CheckNHYesResultFailFAILED:No Reaction / Starting MaterialCheckCCl->ResultFailNoCheckCHAre aromatic C-H stretchespresent (>3000 cm⁻¹)?CheckNH->CheckCHNoResultImpurityIMPURITY:Solvent/Water/Amine ContaminationCheckNH->ResultImpurityYes (NH/OH present)ResultSuccessCONFIRMED:3-ChloroindolizineCheckCH->ResultSuccessYesCheckCH->ResultFailNo (Not aromatic)

Figure 2: Logic gate for spectral interpretation. The presence of the C-Cl band and absence of N-H/O-H bands (impurities) are the critical pass/fail criteria.[1]

References

  • Synthesis of 3-Haloindolizines

    • Title: Synthesis of 3-haloindolizines by copper(II) halide mediated direct functionalization of indolizines.[1]

    • Source: Yan, Y., Zhang, Y., & Wang, J. (2009). Organic & Biomolecular Chemistry.
    • URL:[Link]

  • General Indolizine Characterization

    • Title: Indolizine - NIST Chemistry WebBook, SRD 69.[1][2]

    • Source: National Institute of Standards and Technology (NIST).
    • URL:[Link]

  • Vibrational Assignments of Heterocycles

    • Title: Infrared and Raman Spectra of Indole and Indolizine (Etude par spectrométrie i.r. et Raman de l'indole et de l'indolizine).
    • Source:Spectrochimica Acta Part A: Molecular Spectroscopy (1980).
    • URL:[Link]

  • Heteroaromatic C-Cl Trends

    • Title: Infrared Spectra of Some Common Functional Groups (Arom
    • Source: Chemistry LibreTexts.[1]

    • URL:[Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Chloroindolizine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential, in-depth guidance on the proper handling and disposal of 3-chloroindolizine. As a chlorinated heterocyclic compound, 3-chloroindolizine requires specialized procedures to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their work. The protocols outlined herein are based on established best practices for managing halogenated organic chemical waste and draw upon safety data from structurally analogous compounds to ensure a comprehensive and cautious approach.

Hazard Identification and Risk Assessment

3-Chloroindolizine belongs to the indolizine family, a class of nitrogen-containing heterocyclic compounds with diverse biological activities.[1][2] The introduction of a chlorine atom onto the heterocyclic ring system significantly influences its reactivity and toxicological profile, classifying it as a halogenated organic compound.[3][4] While a specific Safety Data Sheet (SDS) for 3-chloroindolizine is not universally available, a robust risk assessment can be constructed by examining data from similar chlorinated aromatic and heterocyclic molecules.

The primary hazards are inferred from compounds like 3-chloroaniline and 2-chloronicotinonitrile. The chloro-functionalization and aromatic nature suggest that 3-chloroindolizine likely possesses significant biological activity and potential for environmental persistence.

Table 1: Inferred Hazard Profile of 3-Chloroindolizine

Hazard CategoryGHS Classification (Inferred)Potential Effects & RationaleKey Precautionary Statements (Inferred)
Acute Toxicity (Oral, Dermal, Inhalation) Category 3 or 4Harmful or toxic if swallowed, in contact with skin, or inhaled.[5][6] Halogenated organics can be readily absorbed and interfere with biological processes.P261: Avoid breathing dust/fume. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing.[6]
Skin Corrosion/Irritation Category 2Causes skin irritation.[6] Prolonged contact can lead to redness and dermatitis.[7]P264: Wash skin thoroughly after handling. P302+P352: IF ON SKIN: Wash with plenty of soap and water.
Serious Eye Damage/Irritation Category 2ACauses serious eye irritation.[6] Direct contact can cause significant damage.P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory irritation.[6] Inhalation of dust or aerosols can irritate the respiratory tract.P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6]
Hazardous to the Aquatic Environment Chronic Category 1 or 2Very toxic to aquatic life with long-lasting effects.[5] Chlorinated organic compounds are known for their environmental persistence and ecotoxicity.P273: Avoid release to the environment.

Waste Segregation and Collection Protocol: A Step-by-Step Guide

Proper segregation is the most critical step in the disposal process. The causality is clear: mixing halogenated waste with non-halogenated waste streams contaminates the entire volume, mandating that it all be treated via high-cost, specialized incineration.[3][8]

Step 1: Waste Identification

  • Immediately identify all waste streams containing 3-chloroindolizine (solid waste, concentrated solutions, dilute solutions, and contaminated consumables) as Halogenated Organic Waste .[3][4]

Step 2: Select the Appropriate Waste Container

  • Use only designated, chemically compatible hazardous waste containers. These are often color-coded; for example, green-labeled carboys are frequently used for halogenated organic wastes.[3]

  • The container must be in good condition, free of leaks, and have a secure, threaded screw cap to prevent spills and vapor release.[8]

Step 3: Accurate and Compliant Labeling

  • Label the waste container before adding any waste.[8]

  • The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "Waste 3-Chloroindolizine." List all other components and their approximate percentages. Do not use abbreviations.[8]

    • The appropriate GHS hazard pictograms (e.g., skull and crossbones, exclamation mark, environmental hazard).

    • The date of initial waste accumulation.

Step 4: Safe Accumulation Practices

  • Keep waste containers closed at all times, except when actively adding waste.[8]

  • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Ensure secondary containment (e.g., a larger, chemically resistant tray or bin) is used to capture any potential leaks.

  • Crucially, do not mix halogenated waste with other waste categories, especially acids, bases, or strong oxidizing agents, to prevent unforeseen chemical reactions. [3]

Decontamination and Spill Management

Effective decontamination and spill response protocols are self-validating systems that protect both the researcher and the integrity of future experiments.

Experimental Workflow: Decontamination of Labware
  • Initial Mechanical Removal: Scrape any solid 3-chloroindolizine residue from glassware into the solid halogenated waste container.

  • Solvent Rinse: Rinse the glassware with a minimal amount of a suitable organic solvent (e.g., acetone, ethyl acetate).

    • Causality: The solvent dissolves the residual compound, physically transferring it from the glassware surface.

  • Collect Rinsate: Decant the solvent rinse (rinsate) directly into the designated liquid Halogenated Organic Waste container.

    • Rationale: This rinsate is now contaminated and must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain.[8]

  • Repeat: Perform a second rinse to ensure thorough decontamination.

  • Final Cleaning: Once decontaminated, the glassware can be cleaned using standard laboratory detergents and procedures.

Emergency Protocol: Spill Response

The following decision tree outlines the immediate actions required in the event of a spill.

SpillResponse start Spill of 3-Chloroindolizine Detected assess Assess Spill Size & Risk (Is it large, airborne, or outside a hood?) start->assess ppe_small Don Additional PPE (e.g., respirator, chemical gloves) assess->ppe_small  No (Small & Contained) evacuate EVACUATE IMMEDIATE AREA assess->evacuate  Yes (Large or Hazardous) contain Contain spill with chemical absorbent pads or other inert material. ppe_small->contain collect Carefully collect all contaminated material using non-sparking tools. contain->collect dispose_waste Place materials in a sealed, labeled bag and then into the solid Halogenated Waste container. collect->dispose_waste decontaminate Decontaminate the spill area with a suitable solvent; collect cleaning materials as halogenated waste. dispose_waste->decontaminate report_small Report incident to Lab Supervisor/EHS per institutional policy. decontaminate->report_small alert Alert nearby personnel. Activate fire alarm if necessary. evacuate->alert call_ehs Call Emergency Services / EHS. Provide location and chemical details. alert->call_ehs isolate Isolate the area. Close doors and restrict access. call_ehs->isolate await Await professional response. Do not re-enter. isolate->await

Caption: Decision workflow for responding to a 3-chloroindolizine spill.

Final Disposal Pathway

Laboratory-managed waste accumulation is only the first stage of disposal. The ultimate fate of 3-chloroindolizine waste is critical for environmental protection.

  • Prohibited Disposal Methods:

    • Sewer Disposal: Absolutely prohibited. As a halogenated organic compound likely toxic to aquatic life, drain disposal is a serious environmental violation.[5][8]

    • Landfill: Land disposal of halogenated organic wastes is heavily restricted by the U.S. Environmental Protection Agency (EPA).[9][10]

    • Evaporation: Intentionally allowing waste to evaporate in a fume hood is not a permissible disposal method.

  • Required Disposal Method:

    • All waste containing 3-chloroindolizine must be transferred to a licensed hazardous waste management company.

    • The required treatment technology for halogenated organic waste is high-temperature incineration in a regulated hazardous waste incinerator.[3][9] This process ensures the complete destruction of the compound, breaking the carbon-halogen bonds and converting it to less harmful inorganic constituents, which are then scrubbed from the exhaust gases.[9]

By adhering to these rigorous protocols, researchers can safely manage 3-chloroindolizine from procurement to final disposal, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Hazardous Waste Segregation Guide . Bucknell University. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . U.S. Environmental Protection Agency. [Link]

  • Halogenated Waste Guidelines . University of California, Berkeley - EH&S. [Link]

  • Safety Data Sheet - 3-Chloroaniline . CPAchem. [Link]

  • Indolizine derivatives: Recent advances and potential pharmacological activities . Wiley Online Library. [Link]

  • Indolizines and Their Hetero/Benzo Derivatives in Reactions of [8+2] Cycloaddition . MDPI. [Link]

  • Safety Data Sheet - 3-Chloroaniline . Carl ROTH. [Link]

  • Chlorinated Organics Handbook . OxyChem. [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Chlorinated diphenyl oxide . Centers for Disease Control and Prevention. [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Chlorine . Centers for Disease Control and Prevention. [Link]

  • Appendix A Disposal Procedures by Chemical . University of Wisconsin-Madison. [Link]

  • Chapter 7 Chemical Disposal Procedures . University of Wisconsin–Madison. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • Recent advances in the synthesis of indolizines and their π-expanded analogues . Royal Society of Chemistry. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . United Nations Office on Drugs and Crime. [Link]

  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants . MDPI. [Link]

  • Chlorine - IDLH . Centers for Disease Control and Prevention. [Link]

  • Reactivity of 1-chloro-3-phenyldiazirines . PubMed. [Link]

  • Synthesis and antiproliferative activity of indolizine derivatives... . PubMed. [Link]

  • Dienophilic reactivity of 2-phosphaindolizines: a conceptual DFT investigation . Beilstein Journal of Organic Chemistry. [Link]

  • Indolizine Derivatives: Recent Advances and Potential Pharmacological Activities . International Journal of Pharmaceutical Sciences Review and Research. [Link]

Sources

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